Nostopeptin B
Description
Properties
Molecular Formula |
C46H70N8O12 |
|---|---|
Molecular Weight |
927.1 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[(4S,14S,17S,20S)-14,20-bis[(2S)-butan-2-yl]-22-hydroxy-17-[(4-hydroxyphenyl)methyl]-10,18-dimethyl-4-(2-methylpropyl)-3,6,13,16,19,25-hexaoxo-12-oxa-2,5,8,15,18,21-hexazatricyclo[19.3.1.07,11]pentacosan-8-yl]-5-oxopentanamide |
InChI |
InChI=1S/C46H70N8O12/c1-10-24(5)36-46(65)66-39-26(7)22-53(43(62)30(48-27(8)55)16-18-34(47)57)38(39)42(61)50-32(20-23(3)4)40(59)49-31-17-19-35(58)54(44(31)63)37(25(6)11-2)45(64)52(9)33(41(60)51-36)21-28-12-14-29(56)15-13-28/h12-15,23-26,30-33,35-39,56,58H,10-11,16-22H2,1-9H3,(H2,47,57)(H,48,55)(H,49,59)(H,50,61)(H,51,60)/t24-,25-,26?,30-,31?,32-,33-,35?,36-,37-,38?,39?/m0/s1 |
InChI Key |
QMXYZAMGCKYKHQ-FHNQGLGHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Nostopeptin B: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Nostopeptin B, a cyclic depsipeptide isolated from the freshwater cyanobacterium Nostoc minutum. As a potent inhibitor of serine proteases, particularly elastase and chymotrypsin, this compound represents a molecule of significant interest for therapeutic and research applications. This guide details its chemical structure, physicochemical properties, the experimental protocols used for its isolation and characterization, and its mechanism of action.
Core Chemical and Physical Properties
This compound is a complex non-ribosomal peptide characterized by a unique cyclic structure and several modified amino acid residues. Its key quantitative properties are summarized below.
| Property | Data |
| Molecular Formula | C₄₆H₇₀N₈O₁₂ |
| Molecular Weight | 927.11 g/mol |
| Monoisotopic Mass | 926.5113 Da (Neutral) |
| IUPAC Name | (4S)-4-acetamido-5-((6S,9S,12R,13R)-6,12-di((S)-sec-butyl)-14-hydroxy-9-(4-hydroxybenzyl)-20-isobutyl-3,10-dimethyl-5,8,11,19,22,23-hexaoxoicosahydro-13,17-methanopyrrolo[2,3-t][1]oxa[2][3][4][5][6]pentaazacyclohenicosin-1(2H)-yl)-5-oxopentanamide[1] |
| Structure Type | Cyclic Depsipeptide (Cyanopeptolin family)[1][7][8] |
| Amino Acid Composition | 1x Leucine (Leu), 1x Glutamine (Gln), 2x Isoleucine (Ile), 1x N-methyltyrosine (N-MeTyr), 1x 3-amino-6-hydroxy-2-piperidone (Ahp), 1x 3-hydroxy-4-methylproline (Hmp)[7][9] |
| Specific Rotation | [α]²³D -91° (c 0.1, MeOH) |
| Biological Activity | Potent inhibitor of elastase and chymotrypsin[7][10][11][12] |
| Natural Source | Freshwater cyanobacterium Nostoc minutum (NIES-26)[7][10] |
Chemical Structure Elucidation
The gross structure of this compound was determined through extensive spectroscopic analysis and chemical degradation, as first reported by Okino et al. in 1997.[7] It is a cyclic depsipeptide where the ring is closed by an ester linkage. The structure is composed of a six-amino acid cycle and a side chain attached to the 3-hydroxy-4-methylproline (Hmp) residue.[8] The side chain consists of an acetylated glutamine residue.
The core cyclic structure consists of the following sequence: [-Hmp-Leu-Ahp-Ile-N-MeTyr-Ile-]. A key feature of this compound and related cyanopeptolins is the presence of the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[7][11]
The stereochemistry of the standard amino acids (Leu, Gln, and both Ile residues) and the N-MeTyr residue was determined to be of the L-configuration.[1] However, the original literature notes that the absolute stereochemistries of the modified residues, Ahp and Hmp, were not determined at the time of discovery.[1]
Experimental Protocols
The following methodologies are based on the original isolation and characterization studies of this compound.
Isolation and Purification of this compound
The workflow for isolating this compound from its natural source involves a multi-step extraction and chromatographic process.
References
- 1. datapdf.com [datapdf.com]
- 2. Total Synthesis and Stereochemical Assignment of Nostosin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis and Stereochemical Assignment of Nostosin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Isolation of Nostopeptin B from Nostoc minutum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Nostopeptin B, a potent elastase and chymotrypsin (B1334515) inhibitor. The methodologies outlined are based on the seminal work of Okino et al. (1997), who first reported this cyclic depsipeptide from the freshwater cyanobacterium Nostoc minutum (NIES-26).[1][2]
Introduction
Cyanobacteria are a rich source of structurally diverse and biologically active secondary metabolites, including toxins, anticancer agents, and enzyme inhibitors.[1][2] In the search for novel protease inhibitors, which have potential as therapeutic agents for inflammatory diseases like pulmonary emphysema and rheumatoid arthritis, researchers identified a new class of elastase inhibitors, the nostopeptins, from Nostoc minutum.[1][2] this compound is a cyclic depsipeptide containing the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[1][2][3] This document details the experimental procedures for its isolation and presents key quantitative data.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial isolation and characterization of this compound.
Table 1: this compound Yield from Nostoc minutum
| Parameter | Value | Reference |
| Cyanobacterium Strain | Nostoc minutum (NIES-26) | [1][2] |
| Culture Volume | 380 L | [1][2] |
| Dry Weight of Algal Cells | 161 g | [1][2] |
| Yield of this compound | 8.5 mg | [2] |
Table 2: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C46H70N8O12 | [1] |
| Method of Determination | High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) | [1] |
| Elastase Inhibition (IC50) | 11.0 µg/mL | [4] |
| Chymotrypsin Inhibition (IC50) | 1.6 µg/mL | [4] |
Experimental Protocols
The following protocols are detailed based on the methodologies described in the primary literature.[1][2]
Cultivation of Nostoc minutum
The freshwater cyanobacterium Nostoc minutum (strain NIES-26) was mass-cultured to obtain sufficient biomass for extraction.
-
Culture Medium: Not explicitly detailed in the primary source, but standard cyanobacterial growth media like BG-11 medium are commonly used for Nostoc species.[5]
-
Harvesting: The algal cells were harvested to yield 161 g of dry biomass.[1][2]
-
Preparation: The harvested cells were freeze-dried prior to extraction.[1][2]
Extraction and Preliminary Fractionation
A multi-step solvent extraction and partitioning process was employed to isolate the crude extract containing the nostopeptins.
-
Methanol (B129727) Extraction: The freeze-dried algal cells (161 g) were extracted with methanol (MeOH).[1][2]
-
Solvent Partitioning (Et2O/H2O): The methanol extract was partitioned between diethyl ether (Et2O) and water (H2O).[2]
-
Aqueous Methanol Partitioning: The resulting Et2O layer was further partitioned with aqueous methanol against a series of organic solvents: hexane, carbon tetrachloride (CCl4), and chloroform (B151607) (CHCl3).[2] The chloroform-soluble fraction, which exhibited elastase inhibitory activity, was retained for further purification.[2]
-
Butanol Partitioning: The aqueous fraction from the initial Et2O/H2O partitioning was subjected to a subsequent partitioning between butanol (BuOH) and water. The BuOH-soluble fraction was also found to contain nostopeptins.[2]
Chromatographic Isolation and Purification
The bioactive fractions were purified using a combination of flash chromatography and high-performance liquid chromatography (HPLC).
-
ODS Flash Chromatography: The chloroform-soluble fraction and the butanol-soluble fraction were independently subjected to flash chromatography on an octadecylsilanized (ODS) silica (B1680970) gel column.[2]
-
Reversed-Phase HPLC: The fractions obtained from flash chromatography were further purified by reversed-phase HPLC to yield pure this compound (8.5 mg).[2]
Structure Elucidation
The planar structure of this compound was determined using modern spectroscopic techniques.
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HRFABMS) was used to establish the molecular formula as C46H70N8O12.[1]
-
NMR Spectroscopy: 2D NMR techniques, including HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), were employed to determine the sequence and connectivity of the amino acid residues.[1] Key correlations identified two partial sequences, Ac-Gln-Hmp-Leu- and -Ahp-Ile(I)-N-MeTyr-, and confirmed the ester linkage.[1]
Visualized Workflows and Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the multi-step process for isolating this compound from Nostoc minutum.
Caption: Isolation and purification workflow for this compound.
Inhibitory Action of this compound
This compound functions by inhibiting serine proteases. The simplified signaling relationship is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Isolation of Nostoc minutum Protein for Antibacterial Applications [ejabf.journals.ekb.eg]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of Nostopeptin B and other related cyanopeptolins, a diverse class of cyclic depsipeptides produced by cyanobacteria. These compounds exhibit a range of biological activities, most notably as potent protease inhibitors, making them attractive candidates for drug discovery and development. This document details the genetic basis of their production via nonribosomal peptide synthetase (NRPS) pathways, outlines key experimental protocols for their study, and presents quantitative data on their production and bioactivity. Detailed diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of these complex natural products.
Introduction
Cyanopeptolins are a large and structurally diverse family of nonribosomally synthesized peptides produced by a wide range of cyanobacteria, including species of Nostoc, Microcystis, Planktothrix, and Anabaena.[1][2][3][4] A defining characteristic of all cyanopeptolins is the presence of the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[5] Their general structure consists of a cyclic core of six amino acids, with an ester linkage between the beta-hydroxy group of a threonine (or a related amino acid) residue at position 1 and the C-terminal amino acid.[4] A variable side chain is attached to the alpha-amino group of the residue at position 1.[5]
Nostopeptins are a subgroup of cyanopeptolins produced by cyanobacteria of the genus Nostoc.[3][6] this compound, isolated from Nostoc minutum NIES-26, is a potent inhibitor of elastase.[7][8] The structural diversity within the cyanopeptolin family arises from variations in the amino acid composition of the cyclic core and the side chain, as well as from modifications such as methylation and halogenation, which are introduced by tailoring enzymes encoded within the biosynthetic gene clusters.[1][5] This structural variety leads to a wide range of biological activities, with many cyanopeptolins acting as inhibitors of serine proteases such as trypsin, chymotrypsin, and elastase.[3][4]
This guide will delve into the molecular machinery responsible for the biosynthesis of this compound and related cyanopeptolins, providing researchers and drug development professionals with the necessary background and methodologies to explore this promising class of natural products.
The Biosynthetic Pathway of Cyanopeptolins
Cyanopeptolins are synthesized by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). These enzymatic assembly lines are encoded by biosynthetic gene clusters (BGCs) that can span over 40 kilobases of DNA.[2][9] The organization of these gene clusters is typically modular, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.
General Organization of Cyanopeptolin Gene Clusters
Cyanopeptolin gene clusters, such as the nostopeptolide (nos) cluster from Nostoc sp. GSV224, typically consist of several open reading frames (ORFs) encoding the core NRPS enzymes and additional tailoring enzymes.[9] The core NRPS genes are organized into modules, each containing a set of catalytic domains. The colinearity rule is generally followed, where the order of modules on the NRPS enzymes dictates the sequence of amino acids in the final peptide product.[5][9]
A typical cyanopeptolin gene cluster includes:
-
NRPS genes: Encoding the large synthetase enzymes with multiple modules.
-
Genes for tailoring enzymes: These can include methyltransferases, halogenases, and enzymes for the biosynthesis of non-proteinogenic amino acids like Ahp.[1][3]
-
Transporter genes: Often, an ABC transporter gene is found associated with the cluster, likely involved in the export of the synthesized cyanopeptolin.[1]
The Nonribosomal Peptide Synthetase (NRPS) Machinery
The biosynthesis of the peptide backbone of cyanopeptolins is carried out by the NRPS enzymes. Each module of the NRPS is further divided into specific domains that perform distinct functions:[10][11]
-
Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl-adenylate at the expense of ATP. The specificity of the A-domain dictates which amino acid is incorporated at a particular position in the peptide.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently tethered to a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group attached to the T-domain.
-
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond by joining the aminoacyl group from the downstream T-domain with the peptidyl chain attached to the upstream T-domain.
-
Thioesterase (TE) Domain: Located at the C-terminus of the final NRPS module, the TE domain is responsible for releasing the fully assembled peptide chain. In the case of cyanopeptolins, the TE domain catalyzes an intramolecular cyclization reaction, forming the ester linkage that closes the peptide ring.[12]
Biosynthesis of this compound
While the complete and annotated biosynthetic gene cluster for this compound from Nostoc minutum NIES-26 has not been explicitly detailed in the currently available literature, its biosynthetic pathway can be inferred from the structure of the molecule and by comparison with homologous gene clusters from other Nostoc species, such as the nostopeptolide cluster.[9][13]
The structure of this compound is [(Leu)-(Ahp)-(Ile)-(N-Me-Tyr)-(Ile)-(O-Hmp)]--GlnAC. Based on this structure, the putative NRPS assembly line for this compound would consist of six modules, responsible for the incorporation of L-Leucine, the precursor to Ahp, L-Isoleucine, N-methyl-L-Tyrosine, L-Isoleucine, and O-methyl-L-homoproline. The side chain, an acetylated glutamine, is likely attached post-synthesis or by a dedicated loading module.
The biosynthesis would proceed as follows:
-
Initiation: The first module's A-domain activates L-Leucine.
-
Elongation: Subsequent modules activate and incorporate the respective amino acid precursors. A methyltransferase domain would be responsible for the N-methylation of Tyrosine. The formation of the unique Ahp residue likely involves several enzymatic steps, starting from an amino acid precursor.
-
Termination: The final TE domain catalyzes the cyclization and release of the mature this compound molecule.
Quantitative Data
The biological activity of cyanopeptolins, particularly their protease inhibition, has been quantified in numerous studies. This data is crucial for evaluating their potential as therapeutic agents. The production of these compounds can also be influenced by environmental factors.
Protease Inhibition Activity
The inhibitory activity of this compound and related cyanopeptolins is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Target Protease | IC₅₀ (µM) | Source Organism | Reference |
| This compound | Elastase | Potent inhibitor (exact value not specified) | Nostoc minutum | [3] |
| Cyanopeptolin 962 (CP962) | Trypsin | 0.24 - 0.26 | Nostoc edaphicum | [14] |
| Chymotrypsin | 3.1 - 3.8 | Nostoc edaphicum | [14] | |
| Cyanopeptolin 985 (CP985) | Chymotrypsin | 0.26 | Nostoc edaphicum | [14] |
| Cyanopeptolin 1020 | Trypsin | 0.00067 | Microcystis aeruginosa | [15] |
| Micropeptin SF909 | Aminopeptidase N | 4.2 | Microcystis sp. | [15] |
| Cytosolic Peptidase | 4.7 | Microcystis sp. | [15] | |
| Cyanopeptolin SS | Protein Phosphatase 1A | < 10 | Planktothrix sp. | [15] |
| Protein Phosphatase 2A | < 10 | Planktothrix sp. | [15] | |
| Micropeptin T-20 | Chymotrypsin | 0.0025 | Microcystis sp. | [15] |
Production Yields
Quantitative data on the production of specific cyanopeptolins can vary significantly depending on the cyanobacterial strain and culture conditions.
| Compound | Producing Strain | Culture Conditions | Yield | Reference |
| Nostopeptin 920 (BN920) | Microcystis aeruginosa NIVA Cya 43 | Batch culture, varying nitrate (B79036) | Concentration dependent on nitrate levels | |
| Cyanopeptolin 954 (CP954) | Microcystis aeruginosa NIVA Cya 43 | Batch culture, varying phosphate | Increased with decreasing phosphate | [16] |
| Various Cyanopeptolins | Planktothrix strains | Batch culture | 80 unique variants identified | [5] |
| Various Cyanopeptolins | Nostoc edaphicum CCNP1411 | Batch culture | 93 variants identified, 79 new | [4] |
Experimental Protocols
The study of cyanopeptolin biosynthesis involves a combination of molecular biology, analytical chemistry, and biochemical techniques. Below are detailed methodologies for key experiments.
Identification and Sequencing of the Biosynthetic Gene Cluster
This protocol outlines the general steps for identifying and sequencing the NRPS gene cluster responsible for cyanopeptolin production.
Protocol Details:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the cyanobacterium (e.g., Nostoc minutum) using a standard method such as the CTAB (Cetyl Trimethylammonium Bromide) protocol.
-
Degenerate PCR: Degenerate primers targeting conserved motifs within the adenylation (A) and condensation (C) domains of NRPS genes are used to amplify fragments of the putative gene cluster.
-
Sequencing and Probe Design: The PCR products are sequenced, and the resulting sequences are used to design specific DNA probes for screening a genomic library.
-
Genomic Library Construction and Screening: A genomic library (e.g., a fosmid or BAC library) of the cyanobacterium is constructed. The library is then screened with the designed probes to identify clones containing the gene cluster.
-
Sequencing and Assembly: Positive clones are selected and subjected to shotgun sequencing. The resulting sequences are assembled to obtain the complete sequence of the biosynthetic gene cluster.
-
Annotation: The assembled sequence is annotated using bioinformatics tools like antiSMASH and BLAST to identify the ORFs, predict the domain organization of the NRPS enzymes, and identify genes for tailoring enzymes and transporters.
Heterologous Expression and Characterization of NRPS Domains
To confirm the function of the identified gene cluster and its domains, heterologous expression in a suitable host, such as E. coli, is performed.
Protocol Details:
-
Cloning: The gene for the NRPS domain of interest (e.g., an A-domain) is amplified by PCR and cloned into an expression vector (e.g., a pET vector with a His-tag).
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). The culture is grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).
-
Purification: The cells are harvested, lysed, and the His-tagged protein is purified using affinity chromatography (e.g., Ni-NTA).
-
Adenylation Domain Specificity Assay (ATP-PPi Exchange Assay):
-
Principle: This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is the reverse of the first step of the adenylation reaction.
-
Reaction Mixture: A typical reaction mixture contains the purified A-domain, ATP, [³²P]PPi, MgCl₂, a specific amino acid to be tested, and a suitable buffer.
-
Procedure: The reaction is initiated by adding the enzyme and incubated at a specific temperature. The reaction is stopped, and the unincorporated [³²P]PPi is separated from the formed [³²P]ATP (e.g., by charcoal precipitation).
-
Analysis: The radioactivity of the [³²P]ATP is measured by scintillation counting. By testing a range of amino acids, the substrate specificity of the A-domain can be determined.
-
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of cyanopeptolins in biological samples.
Protocol Details:
-
Sample Preparation: Cyanobacterial biomass is extracted with an organic solvent (e.g., methanol (B129727) or a mixture of methanol, acetone, and water). The extract is then filtered and, if necessary, concentrated.
-
LC Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, is typically used to separate the different cyanopeptolin variants.
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target cyanopeptolin are monitored. This provides high selectivity and sensitivity for quantification.
-
Quantification: A calibration curve is generated using certified reference standards of the target cyanopeptolins. The concentration of the cyanopeptolins in the sample is determined by comparing their peak areas to the calibration curve.
Conclusion
The biosynthesis of this compound and related cyanopeptolins is a complex process orchestrated by large, modular NRPS enzymes. Understanding this biosynthetic pathway is crucial for harnessing the therapeutic potential of these potent protease inhibitors. The methodologies outlined in this guide provide a framework for the identification and characterization of the biosynthetic gene clusters, the functional analysis of the involved enzymes, and the quantitative assessment of the produced compounds. Further research into the biosynthesis of these fascinating natural products will undoubtedly open new avenues for drug discovery and development, as well as for the bioengineering of novel peptide-based therapeutics. The continued exploration of the vast chemical diversity of cyanopeptolins, guided by a deeper understanding of their biosynthesis, holds great promise for the future of medicine and biotechnology.
References
- 1. Comparison of Cyanopeptolin Genes in Planktothrix, Microcystis, and Anabaena Strains: Evidence for Independent Evolution within Each Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nostophycin biosynthesis is directed by a hybrid polyketide synthase-nonribosomal peptide synthetase in the toxic cyanobacterium Nostoc sp. strain 152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NIES collection MICROBIAL CULTURE COLLECTION | National Institute for Environmental Studies [mcc.nbrp.jp]
- 8. web.uwm.edu [web.uwm.edu]
- 9. Sequence analysis and biochemical characterization of the nostopeptolide A biosynthetic gene cluster from Nostoc sp. GSV224 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Natural Product Gene Clusters in the Filamentous Nostocales Cyanobacterium HT-58-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Taxonomy browser Taxonomy Browser (Nostoc minutum NIES-26) [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spectroscopic data (NMR, mass spectrometry) for Nostopeptin B characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostopeptin B is a cyclic depsipeptide isolated from the freshwater cyanobacterium Nostoc minutum. It belongs to the cyanopeptolin class of natural products, which are known for their diverse biological activities. This compound, along with its analogue Nostopeptin A, has been identified as a potent inhibitor of elastase and chymotrypsin, highlighting its potential as a lead compound in drug discovery programs targeting proteases. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols used for the characterization of this compound.
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was employed to determine the molecular formula of this compound.
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M + H]⁺ | 927.5252 | 927.5191 | C₄₆H₇₁N₈O₁₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound was elucidated through extensive 2D NMR spectroscopy. The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. The chemical shifts are reported in ppm and referenced to the solvent peaks.
¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | Residue | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | Ac | 22.8 | 1.89 (s) |
| 2 | 171.5 | ||
| 1 | Gln | 173.8 | |
| 2 | 53.2 | 4.25 (m) | |
| 3 | 28.1 | 1.80 (m), 1.95 (m) | |
| 4 | 31.6 | 2.10 (t, 7.5) | |
| 5 | 174.5 | ||
| NH | 8.23 (d, 7.3) | ||
| NH₂ | 7.00 (br s), 7.24 (br s) | ||
| 1 | Hmp | 171.2 | |
| 2 | 64.0 | 4.41 (d, 3.3) | |
| 3 | 75.8 | 5.15 (dd, 5.5, 3.3) | |
| 4 | 35.5 | 2.42 (m) | |
| 5 | 58.1 | 3.41 (m) | |
| Me | 17.0 | 1.04 (d, 6.6) | |
| 1 | Leu | 172.5 | |
| 2 | 51.8 | 4.30 (dd, 9.2, 2.9) | |
| 3 | 40.5 | 1.43 (m), 1.77 (m) | |
| 4 | 24.2 | 2.06 (m) | |
| 5 | 21.5 | 0.77 (d, 7.3) | |
| 5' | 23.5 | 0.85 (d, 7.3) | |
| NH | 7.91 (d, 9.2) | ||
| 1 | Ahp | 172.8 | |
| 2 | 54.2 | 4.29 (dd, 9.1, 4.0) | |
| 3 | 29.8 | 1.55 (m), 2.05 (m) | |
| 4 | 28.7 | 1.65 (m), 1.85 (m) | |
| 5 | 85.5 | 5.08 (br s) | |
| 6 | 174.2 | ||
| NH | 7.80 (d, 9.1) | ||
| OH | 5.95 (br s) | ||
| 1 | Ile(I) | 171.8 | |
| 2 | 61.2 | 4.55 (d, 9.8) | |
| 3 | 36.8 | 1.83 (m) | |
| 4 | 24.5 | 1.10 (m), 1.40 (m) | |
| 5 | 11.8 | 0.82 (t, 7.3) | |
| Me | 15.8 | 0.80 (d, 6.8) | |
| 1 | N-MeTyr | 171.7 | |
| 2 | 61.5 | 4.90 (dd, 10.5, 4.5) | |
| 3 | 36.5 | 2.85 (dd, 14.0, 10.5), 3.05 (dd, 14.0, 4.5) | |
| 4 | 128.5 | ||
| 5,9 | 130.5 | 7.00 (d, 8.5) | |
| 6,8 | 115.2 | 6.65 (d, 8.5) | |
| 7 | 156.5 | ||
| Me | 30.5 | 2.75 (s) | |
| OH | 9.20 (s) | ||
| 1 | Ile(II) | 171.9 | |
| 2 | 58.2 | 4.15 (dd, 8.8, 4.5) | |
| 3 | 37.0 | 1.85 (m) | |
| 4 | 24.8 | 1.15 (m), 1.45 (m) | |
| 5 | 11.5 | 0.85 (t, 7.3) | |
| Me | 15.9 | 0.83 (d, 6.8) | |
| NH | 7.85 (d, 8.8) |
Experimental Protocols
Isolation of this compound
The following workflow outlines the isolation of this compound from the cyanobacterium Nostoc minutum.
-
Extraction: Freeze-dried cells of Nostoc minutum (231 g) were extracted with methanol (B129727) (MeOH).
-
Solvent Partitioning: The methanol extract was partitioned between diethyl ether (Et₂O) and water (H₂O). The aqueous fraction, which showed elastase inhibition, was further partitioned between n-butanol (BuOH) and H₂O.
-
Chromatography: The BuOH-soluble fraction was subjected to octadecylsilanized (ODS) flash chromatography. Further purification was achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield this compound (8.5 mg).
Spectroscopic Analysis
-
NMR Spectroscopy: NMR spectra were recorded on Bruker AM600 (600 MHz for ¹H, 150 MHz for ¹³C) and JEOL JNM-A500 (500 MHz for ¹H, 125 MHz for ¹³C) spectrometers. Chemical shifts were referenced to the solvent peaks of DMSO-d₆ (δH 2.49 and δC 39.5).
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and molecular formula of this compound.
Structural Elucidation Workflow
The planar structure of this compound was determined by a combination of 1D and 2D NMR techniques, including COSY, HMQC, and HMBC experiments, which allowed for the identification of the amino acid residues and their connectivity.
The analysis of the spectroscopic data revealed the presence of four common amino acid residues (Leu, Gln, and two Ile) and three modified amino acids (3-amino-6-hydroxy-2-piperidone [Ahp], N-MeTyr, and 3-hydroxy-4-methylproline [Hmp]). The sequence of these residues was established through HMBC and NOESY correlations. The stereochemistry of the common amino acids and N-MeTyr was determined to be L by chiral gas chromatography and Marfey's method, respectively.
Nostopeptin B: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostopeptin B is a cyclic depsipeptide first isolated from the freshwater cyanobacterium Nostoc minutum. As a member of the cyanopeptolin family of natural products, it exhibits significant biological activity, primarily as a potent inhibitor of serine proteases. This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanism of action, and detailed experimental protocols for its study.
Chemical Structure and Properties
This compound is a complex cyclic peptide with the molecular formula C46H70N8O12.[1] Its structure is characterized by the presence of several non-proteinogenic amino acids, including 3-amino-6-hydroxy-2-piperidone (Ahp), which is a hallmark of many cyanobacterial protease inhibitors.[1][2]
Biological Activity: Serine Protease Inhibition
The primary biological activity of this compound is the potent and selective inhibition of serine proteases, specifically elastase and chymotrypsin (B1334515).[3][4][5] It has been shown to be inactive against other proteases such as papain, trypsin, thrombin, and plasmin.[3][4][5]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Enzyme Target | IC50 (µg/mL) | IC50 (µM)¹ | Source |
| Elastase | 11.0 | ~11.86 | [3] |
| Chymotrypsin | 1.6 | ~1.73 | [3] |
¹ Molar concentration calculated using a molecular weight of 927.1 g/mol for this compound.
Mechanism of Action
Inhibition of Serine Proteases
This compound, like other Ahp-containing cyclic depsipeptides, is believed to act as a competitive or non-competitive inhibitor of its target serine proteases. The Ahp residue is thought to play a crucial role in binding to the active site of the enzyme, mimicking the transition state of the substrate. However, specific kinetic studies to definitively determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound have not been reported in the available literature. Such a determination would typically involve kinetic assays at varying substrate and inhibitor concentrations, followed by analysis using methods like Lineweaver-Burk plots.
Caption: Potential modes of serine protease inhibition by this compound.
Potential Downstream Cellular Effects
While direct studies on the downstream signaling effects of this compound are not available, research on other cyanobacterial serine protease inhibitors with similar structures offers insights into potential mechanisms.
-
Anti-inflammatory Effects: Inhibition of elastase can lead to anti-inflammatory effects. For instance, the structurally related cyanobacterial peptide symplostatin 5 has been shown to attenuate elastase-induced NF-κB activation and the expression of pro-inflammatory cytokines like IL-1α, IL-1β, and IL-8 in bronchial epithelial cells.[6][7] It is plausible that this compound could exert similar anti-inflammatory effects through its potent elastase inhibition.
Caption: Potential anti-inflammatory mechanism of this compound.
-
Apoptosis: Some cyanobacterial depsipeptides have been shown to induce apoptosis in various cell lines.[8][9] This can occur through various mechanisms, including disruption of the cytoskeleton, modulation of the Bcl-2 protein family, and activation of caspases.[8] While there is no direct evidence for this compound inducing apoptosis, its structural class suggests this as a potential area for future investigation.
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from Nostoc minutum, based on published methods.
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Lyophilized cells of Nostoc minutum are extracted with methanol.
-
Solvent Partitioning: The crude extract is subjected to a series of solvent-solvent partitions to enrich for the active compounds. This typically involves partitioning between diethyl ether and water, followed by further partitioning of the organic phase.
-
Chromatography: The enriched fraction is then subjected to flash chromatography on an ODS (octadecylsilane) column.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.
Elastase Inhibition Assay
This protocol is based on the colorimetric assay using N-Succinyl-Ala-Ala-Ala-p-nitroanilide as a substrate.[6][7][10]
Materials:
-
Porcine pancreatic elastase
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
This compound (inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare a stock solution of elastase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or the assay buffer).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the Tris-HCl buffer, the this compound dilutions (or buffer for the control), and the elastase solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 410 nm at regular intervals for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Chymotrypsin Inhibition Assay
This protocol is based on the spectrophotometric assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate.[9]
Materials:
-
Bovine pancreatic α-chymotrypsin
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) (substrate)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8, containing 0.1 M CaCl2)
-
Methanol (for substrate solution)
-
This compound (inhibitor)
-
Quartz cuvettes or UV-transparent 96-well plate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 256 nm
Procedure:
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of BTEE in 50% (w/w) methanol.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a cuvette or well, combine the Tris-HCl buffer, the this compound dilution (or buffer for the control), and the chymotrypsin solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period.
-
Initiate the reaction by adding the BTEE substrate solution.
-
Immediately measure the increase in absorbance at 256 nm over time. The rate of this increase is proportional to the chymotrypsin activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value as described for the elastase assay.
Conclusion
This compound is a potent and selective inhibitor of the serine proteases elastase and chymotrypsin. Its mechanism of action, while not fully elucidated, likely involves direct interaction with the active site of these enzymes. The potential for downstream cellular effects, such as anti-inflammatory activity, warrants further investigation. The detailed protocols provided in this guide offer a starting point for researchers interested in further characterizing the biological activities and therapeutic potential of this fascinating cyanobacterial natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanopeptolins, new depsipeptides from the cyanobacterium Microcystis sp. PCC 7806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Potent Elastase Inhibitors from Cyanobacteria: Structural Basis and Mechanisms Mediating Cytoprotective and Anti-Inflammatory Effects in Bronchial Epithelial Cells - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Anti-Inflammatory Activity of a Cyanobacterial Fatty Acid Targeting the Keap1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Elastase Inhibitors from Cyanobacteria: Structural Basis and Mechanisms Mediating Cytoprotective and Anti-inflammatory Effects in Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Cyanobacterial Peptides in Anticancer Therapy: A Comprehensive Review of Mechanisms, Clinical Advances, and Biotechnological Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From dolastatin 13 to cyanopeptolins, micropeptins, and lyngbyastatins: the chemical biology of Ahp-cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peptidic Nature of Nostopeptin B: A Technical Guide for Researchers
An in-depth exploration of the structure, bioactivity, and therapeutic potential of the cyanobacterial cyclic depsipeptide, Nostopeptin B.
This technical guide provides a comprehensive overview of this compound, a potent peptidic inhibitor of serine proteases. Tailored for researchers, scientists, and drug development professionals, this document delves into its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Core Concepts: The Peptidic Identity of this compound
This compound is a cyclic depsipeptide, a class of peptides where at least one amide bond is replaced by an ester bond. It is a natural product synthesized by the freshwater cyanobacterium Nostoc minutum[1]. Like many cyanobacterial peptides, this compound is synthesized via non-ribosomal peptide synthetases (NRPSs), large enzyme complexes that can incorporate non-proteinogenic amino acids, leading to a high degree of structural diversity and a broad range of biological activities[2][3].
The structure of this compound is characterized by a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue within its cyclic core[1][2]. This structural feature is common to a class of cyanobacterial peptides known as cyanopeptolins, which are recognized for their potent inhibitory effects on various proteases[2].
Quantitative Bioactivity Data
This compound is a potent inhibitor of the serine proteases elastase and chymotrypsin (B1334515). The following table summarizes the available quantitative data on its inhibitory activity. For comparative purposes, data for the related cyanopeptolin, insulapeptolide D, is also included.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Source |
| This compound | Elastase | 1.2 µM | Not Reported | [4] |
| This compound | Chymotrypsin | 1.6 µg/mL | Not Reported | [2] |
| Insulapeptolide D | Human Leukocyte Elastase | 85 nM | 36 nM | [5] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and bioactivity assessment of this compound, compiled from established protocols for cyanobacterial peptides.
Isolation and Purification of this compound
The isolation of this compound from Nostoc minutum involves a multi-step process of extraction and chromatographic separation.
Step 1: Extraction
-
Lyophilized (freeze-dried) biomass of Nostoc minutum is extracted with methanol (B129727) (MeOH) to isolate the peptides.
-
The methanolic extract is then subjected to solvent-solvent partitioning between diethyl ether (Et2O) and water (H2O) to separate compounds based on their polarity[1].
Step 2: Solvent Partitioning
-
The Et2O layer, containing the less polar compounds including this compound, is further partitioned with aqueous MeOH and a series of organic solvents of increasing polarity, such as hexane, carbon tetrachloride (CCl4), and chloroform (B151607) (CHCl3)[1].
-
The fraction soluble in CHCl3, which shows elastase inhibitory activity, is collected for further purification[1].
Step 3: Chromatographic Purification
-
ODS Flash Chromatography: The active fraction is first subjected to flash chromatography on an octadecyl-silica (ODS) column[1].
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved by RP-HPLC, which separates the components of the mixture with high resolution to yield pure this compound[1].
Enzyme Inhibition Assays
The inhibitory activity of this compound against elastase and chymotrypsin can be determined using in vitro enzymatic assays.
3.2.1. Elastase Inhibition Assay
-
Enzyme: Porcine pancreatic elastase or human neutrophil elastase.
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide.
-
Buffer: Tris-HCl buffer (pH 7.5-8.0).
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of this compound for a defined period at a controlled temperature (e.g., 25°C or 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at 405-410 nm, resulting from the release of p-nitroaniline.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
3.2.2. Chymotrypsin Inhibition Assay
-
Enzyme: Bovine pancreatic α-chymotrypsin.
-
Substrate: N-Benzoyl-L-tyrosine ethyl ester or N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.
-
Buffer: Tris-HCl buffer (pH 7.5-8.0).
-
Procedure:
-
The protocol is similar to the elastase inhibition assay. The enzyme is pre-incubated with this compound.
-
The reaction is started by adding the chymotrypsin-specific substrate.
-
The reaction progress is monitored spectrophotometrically.
-
The IC50 value is determined from the resulting data.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for characterizing this compound and the signaling pathways affected by its target proteases.
Experimental Workflow
References
- 1. datapdf.com [datapdf.com]
- 2. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review [mdpi.com]
- 4. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery of Nostopeptins A and B: A Technical Review of a Novel Class of Serine Protease Inhibitors
Abstract
Cyanobacteria have long been recognized as a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among these, nonribosomal peptides represent a significant class of compounds with a broad spectrum of activities, including potent enzyme inhibition.[2] This technical guide provides an in-depth review of the discovery, isolation, structural elucidation, and biological characterization of Nostopeptins A and B, cyclic depsipeptides isolated from the freshwater cyanobacterium Nostoc minutum (NIES-26).[1][3] These compounds have been identified as potent inhibitors of the serine proteases elastase and chymotrypsin, enzymes implicated in various inflammatory diseases, positioning them as potential leads for therapeutic development.[1][4] This document details the experimental methodologies employed in their discovery and presents all quantitative data in a structured format for researchers, scientists, and drug development professionals.
Isolation and Purification of Nostopeptins A and B
The initial discovery of Nostopeptins A and B began with the mass culture of the freshwater cyanobacterium Nostoc minutum (NIES-26). A 380 L culture yielded 161 g of dry-weight algal cells, which served as the starting material for extraction and isolation.[1][3] The subsequent purification workflow is a multi-step process involving solvent partitioning and multiple chromatographic separations.
Experimental Protocol: Extraction and Isolation
-
Extraction: The freeze-dried cells (161 g) were extracted with methanol (B129727) (MeOH).[1]
-
Initial Solvent Partitioning: The resulting methanol extract was partitioned between diethyl ether (Et₂O) and water (H₂O).[1][3]
-
Secondary Solvent Partitioning: The biologically active Et₂O layer, which demonstrated elastase inhibition, was further partitioned against a solvent series of hexane, carbon tetrachloride (CCl₄), and chloroform (B151607) (CHCl₃) in aqueous MeOH.[3]
-
Fraction Selection: The chloroform-soluble fraction, which retained the elastase inhibitory activity, was selected for further purification.[3]
-
ODS Flash Chromatography: This active fraction was subjected to octadecylsilane (B103800) (ODS) flash chromatography.
-
Reversed-Phase HPLC: The final purification was achieved using reversed-phase high-performance liquid chromatography (HPLC), yielding 20 mg of pure Nostopeptin A.[3] A similar process was employed to isolate Nostopeptin B.
Visualization: Isolation Workflow
Caption: Workflow for the isolation of Nostopeptins A and B.
Structure Elucidation
The chemical structures of Nostopeptins A and B were determined to be cyclic depsipeptides containing the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, a characteristic feature of the cyanopeptolin class of peptides.[1][2][5] A combination of high-resolution mass spectrometry, extensive 2D NMR analysis, and chemical degradation was employed to establish the planar structures and amino acid composition.
Physicochemical Properties
The molecular formulas and masses of the two compounds were established using High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS).[1]
| Compound | Molecular Formula | Mass (HRFABMS) |
| Nostopeptin A | C₄₈H₇₄N₈O₁₂ | Determined |
| This compound | C₄₆H₇₀N₈O₁₂ | Determined |
| Table 1: Physicochemical properties of Nostopeptin A and B.[1] |
Experimental Protocol: Structure Determination
-
Mass Spectrometry: HRFABMS was used to determine the exact molecular formulas for both peptides.[1]
-
Amino Acid Analysis: Acid hydrolysis of the peptides was performed, followed by analysis which identified the presence of Glutamic acid (Glu), Leucine (Leu), and two Isoleucine (Ile) residues for Nostopeptin A.[1]
-
2D NMR Spectroscopy: A comprehensive suite of NMR experiments was conducted to piece together the structure. This included:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin systems within each amino acid residue.[1]
-
HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): To further confirm the amino acid spin systems.[1]
-
HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which was crucial for sequencing the peptide chain and identifying the ester linkage.[1]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to confirm the connection between Gln and Hmp through spatial proximity.[1]
-
-
Chemical Degradation: Used as a complementary method to confirm structural components.[1]
Structural Components of Nostopeptin A
NMR analysis revealed the following constituent residues for Nostopeptin A: Gln, Ile, Leu, N-MeTyr, another Ile residue (suggested to be N,N-disubstituted), the unique Ahp unit, and 3-hydroxy-4-methylproline (Hmp). HMBC data confirmed an ester linkage between the hydroxyl group of Hmp and the carboxyl group of an Ile residue, forming the cyclic depsipeptide structure.[1]
Visualization: Structure Elucidation Workflow
Caption: Workflow for the structural elucidation of Nostopeptins.
Biological Activity: Serine Protease Inhibition
Nostopeptins A and B were evaluated for their ability to inhibit a panel of serine proteases. They were found to be potent inhibitors of elastase and chymotrypsin.[1][3] However, they were inactive against other proteases such as papain, trypsin, thrombin, and plasmin, indicating a degree of selectivity.[5] This inhibitory profile is significant as elastase, in particular, is implicated in the pathology of several inflammatory conditions like pulmonary emphysema and rheumatoid arthritis.[1][3]
Quantitative Inhibition Data
The inhibitory potency of Nostopeptins A and B was quantified by determining their IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Enzyme | IC₅₀ (µg/mL) |
| Nostopeptin A | Elastase | 0.36 |
| This compound | Elastase | 0.54 |
| Nostopeptin A | Chymotrypsin | 0.38 |
| This compound | Chymotrypsin | 0.45 |
| Table 2: Inhibitory activity (IC₅₀) of Nostopeptins A and B against serine proteases. Data from Okino et al., 1997. |
Visualization: Enzyme Inhibition
Caption: Inhibitory action of Nostopeptins on serine proteases.
Conclusion
The discovery of Nostopeptins A and B from Nostoc minutum represents a significant contribution to the field of natural product chemistry and drug discovery.[1] The detailed methodologies outlined in this review, from mass culture and extraction to advanced spectroscopic analysis, provide a clear roadmap of the discovery process. These compounds are potent and selective inhibitors of elastase and chymotrypsin, highlighting the potential of cyanobacterial metabolites as lead structures for the development of novel anti-inflammatory agents.[1][5] Further research into the structure-activity relationships of the nostopeptin class and their mechanism of action could pave the way for new therapeutic strategies targeting serine protease-mediated diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Inhibition of Serine Proteases as a Novel Therapeutic Strategy for Abdominal Pain in IBS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nostopeptin B is a cyclic depsipeptide that has garnered interest within the scientific community for its potent and selective inhibitory activity against key serine proteases. This technical guide provides a comprehensive overview of this compound, with a focus on its primary producing organism, quantitative bioactivity, the methodologies for its isolation and functional characterization, and its biosynthetic pathway. The information presented herein is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.
Primary Producing Organism
This compound is a natural product synthesized by cyanobacteria of the genus Nostoc. Specifically, it was first isolated from the cultured freshwater cyanobacterium, Nostoc minutum (strain NIES-26).[1] Nostoc is a genus of nitrogen-fixing cyanobacteria known for producing a diverse array of bioactive secondary metabolites, including other protease inhibitors, cytotoxic compounds, and antiviral agents.[2]
Cultivation of Nostoc minutum
Successful laboratory cultivation of Nostoc minutum is essential for the consistent production of this compound. While the original isolation paper does not specify the exact medium, various media are suitable for the growth of Nostoc species.
General Cultivation Conditions:
-
Media: BG-11 medium is a common choice for the cultivation of cyanobacteria, including Nostoc species. For certain strains, a mud-based medium supplemented with limestone and chicken manure has also been shown to support robust growth.
-
Light: Cultures are typically maintained under a controlled light-dark cycle (e.g., 16:8 hours) using cool-white fluorescent lighting.
-
Temperature: A constant temperature of 25-27°C is generally optimal for growth.
-
Aeration: Gentle aeration can promote biomass accumulation in liquid cultures.
Biological Activity and Quantitative Data
This compound is a potent inhibitor of the serine proteases elastase and chymotrypsin (B1334515).[1] It exhibits high selectivity, showing no inhibitory activity against other proteases such as papain, trypsin, thrombin, or plasmin at concentrations up to 100 µg/mL.[3] The inhibitory activities of Nostopeptins A and B are summarized in the table below.
| Compound | Target Enzyme | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Nostopeptin A | Elastase | 1.3 | ~1.4 | [1][4] |
| Chymotrypsin | 1.4 | ~1.5 | [4] | |
| This compound | Elastase | 11.0 | ~11.9 | [4] |
| Chymotrypsin | 1.6 | ~1.7 | [4] |
Note: Molar concentrations are estimated based on the molecular weights of Nostopeptin A (C₄₈H₇₄N₈O₁₂) and this compound (C₄₆H₇₀N₈O₁₂).
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described by Okino et al. (1997).
Workflow for Isolation and Purification of this compound
Caption: Workflow for the extraction and purification of this compound.
Step-by-Step Protocol:
-
Biomass Harvesting and Preparation:
-
Culture Nostoc minutum in a suitable medium (e.g., BG-11) until sufficient biomass is achieved.
-
Harvest the cells by centrifugation or filtration.
-
Freeze-dry the algal biomass to remove all water.
-
-
Extraction:
-
Extract the freeze-dried cells exhaustively with methanol (MeOH).
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated extract.
-
-
Solvent Partitioning:
-
Partition the concentrated extract between diethyl ether (Et₂O) and water (H₂O). The inhibitory activity is found in the diethyl ether layer.
-
Separate and dry the Et₂O layer.
-
Further partition the residue from the Et₂O layer between aqueous methanol and a series of organic solvents: hexane, carbon tetrachloride (CCl₄), and chloroform (B151607) (CHCl₃). The elastase inhibitory activity is concentrated in the chloroform-soluble fraction.
-
-
Chromatographic Purification:
-
Subject the active chloroform fraction to open-column chromatography on an octadecylsilyl (ODS) silica (B1680970) gel support.
-
Elute with a suitable solvent gradient (e.g., a stepwise gradient of increasing methanol in water).
-
Monitor the fractions for elastase inhibitory activity.
-
Pool the active fractions and further purify them using reversed-phase high-performance liquid chromatography (HPLC). A C18 column with a methanol-water or acetonitrile-water mobile phase is typically used.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.
-
Enzyme Inhibition Assays
3.2.1. Elastase Inhibition Assay
This protocol is adapted from standard methods using a chromogenic substrate.
Materials:
-
Porcine pancreatic elastase
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA) as the substrate
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader capable of measuring absorbance at 410 nm.
Procedure:
-
Prepare a stock solution of the substrate, Suc-Ala₃-pNA, in the Tris-HCl buffer.
-
In a 96-well plate, add the Tris-HCl buffer, the elastase enzyme solution, and varying concentrations of this compound (or the solvent control).
-
Pre-incubate the enzyme and inhibitor mixture at 25°C for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately monitor the increase in absorbance at 410 nm over time. This corresponds to the release of p-nitroanilide.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
3.2.2. Chymotrypsin Inhibition Assay
This protocol utilizes the substrate N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).
Materials:
-
Bovine pancreatic α-chymotrypsin
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Tris-HCl buffer (80 mM, pH 7.8) containing calcium chloride (e.g., 0.1 M)
-
Methanol for dissolving the substrate
-
This compound dissolved in a suitable solvent
-
UV-transparent cuvettes or microplates and a spectrophotometer capable of measuring absorbance at 256 nm.
Procedure:
-
Prepare a stock solution of BTEE in 50% methanol.
-
In a quartz cuvette, combine the Tris-HCl buffer and the BTEE solution.
-
Add varying concentrations of this compound (or the solvent control).
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the α-chymotrypsin enzyme solution.
-
Immediately mix and monitor the increase in absorbance at 256 nm for approximately 5 minutes, which results from the hydrolysis of the ester bond.[5]
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Determine the IC₅₀ value as described for the elastase assay.
Biosynthesis and Potential Signaling Pathways
Biosynthesis of this compound
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. NRPSs are large, multi-enzyme complexes that assemble peptides from standard and non-proteinogenic amino acids without the use of a ribosome template. The biosynthesis is modular, with each module responsible for the incorporation of a single amino acid into the growing peptide chain.
Generalized NRPS Workflow for Cyclic Depsipeptide Synthesis
Caption: A generalized workflow for NRPS-mediated synthesis of cyclic peptides.
While the specific gene cluster for this compound has not been fully detailed in the literature, it is expected to follow this general architecture. The process involves:
-
Adenylation (A) domain: Selects a specific amino acid and activates it using ATP.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is covalently tethered to this domain via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by the T domains of adjacent modules.
-
Thioesterase (TE) domain: At the end of the assembly line, the TE domain cleaves the completed peptide chain from the NRPS, often catalyzing an intramolecular cyclization to form the final cyclic product.
Implied Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of elastase and chymotrypsin. These proteases are involved in numerous physiological and pathological processes. By inhibiting these enzymes, this compound can be inferred to modulate these pathways.
Potential Impact of this compound on Serine Protease Pathways
Caption: Inhibition of elastase and chymotrypsin by this compound.
-
Elastase Inhibition: Human neutrophil elastase is a key enzyme in inflammation, where it degrades components of the extracellular matrix, such as elastin. Unregulated elastase activity is implicated in conditions like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis. Inhibition of elastase by this compound could therefore have anti-inflammatory and tissue-protective effects.
-
Chymotrypsin Inhibition: Chymotrypsin is a digestive enzyme in the small intestine. It also plays a role in activating other enzymes and signaling molecules through protease-activated receptors (PARs). By inhibiting chymotrypsin, this compound could modulate digestive processes and PAR-mediated signaling, which is involved in inflammation, coagulation, and cell proliferation.[3]
Conclusion
This compound, produced by the cyanobacterium Nostoc minutum, is a selective inhibitor of elastase and chymotrypsin. Its biosynthesis via an NRPS pathway highlights the complex metabolic capabilities of cyanobacteria. The detailed protocols provided in this guide for its isolation and the characterization of its inhibitory activity offer a foundation for further research. The potent and selective nature of this compound makes it a valuable lead compound for the development of therapeutic agents targeting diseases associated with excessive serine protease activity. Future studies should focus on elucidating the specific gene cluster responsible for its biosynthesis and exploring its effects in cellular and in vivo models of inflammatory diseases.
References
- 1. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 2. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 3. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Nostopeptin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostopeptins are a class of cyclic depsipeptides produced by cyanobacteria, notably strains of the genus Nostoc. These non-ribosomal peptides (NRPs) exhibit significant biological activities, with Nostopeptin A and B being potent inhibitors of serine proteases, particularly elastase and chymotrypsin.[1][2][3] Elastase is implicated in various inflammatory diseases, making its inhibitors, like Nostopeptin B, promising candidates for therapeutic drug development.[1] This document provides a detailed protocol for the isolation and purification of this compound from its natural source, the cyanobacterium Nostoc minutum.
Data Presentation
The following table summarizes the quantitative data from a representative isolation and purification of this compound from two batches of Nostoc minutum culture.[1]
| Parameter | First Mass Culture | Second Mass Culture |
| Culture Volume | 380 L | Not specified |
| Dry Weight of Algal Cells | 161 g | Not specified |
| Yield of Nostopeptin A | 20 mg | 61 mg |
| Yield of this compound | Not specified in the first batch | 8.5 mg |
Table 1: Summary of yields from the isolation of Nostopeptins from Nostoc minutum.[1]
The inhibitory activity of this compound has been quantified as follows:
| Enzyme | IC₅₀ |
| Elastase | 11.0 µg/mL |
| Chymotrypsin | 1.6 µg/mL |
Table 2: Inhibitory activity (IC₅₀) of this compound against elastase and chymotrypsin.[2]
Experimental Protocols
The following protocol for the isolation and purification of this compound is based on the methodology described by Okino et al. (1997).[1]
Culturing and Harvesting of Nostoc minutum
-
Organism: Nostoc minutum (NIES-26).
-
Culture Conditions: The cyanobacterium is cultured in a suitable growth medium, such as Z8S medium, under continuous light at a controlled temperature (e.g., 22 °C ± 1 °C).[3]
-
Harvesting: The algal biomass is collected from the culture.
-
Drying: The collected biomass is lyophilized (freeze-dried) to obtain a dry cell powder.
Extraction
-
The freeze-dried cells (e.g., 161 g) are extracted with methanol (B129727) (MeOH).
-
The resulting extract is concentrated to remove the methanol.
Solvent Partitioning
-
The concentrated methanol extract is partitioned between diethyl ether (Et₂O) and water (H₂O).
-
The Et₂O layer, which contains the nostopeptins, is separated.
-
The Et₂O layer is then further partitioned with aqueous MeOH and a series of organic solvents: hexane, carbon tetrachloride (CCl₄), and chloroform (B151607) (CHCl₃). The fraction soluble in CHCl₃ contains the elastase inhibitory activity.
Chromatographic Purification
-
ODS Flash Chromatography:
-
The active CHCl₃ fraction is subjected to ODS (octadecylsilane) flash chromatography.
-
Elution is performed with a stepwise gradient of increasing methanol in water (e.g., 20-100% MeOH).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Fractions from the ODS chromatography that show elastase inhibitory activity are further purified by RP-HPLC.
-
A C18 column (e.g., Capcell Pak C18, 10 x 250 mm) is used.
-
A linear gradient of acetonitrile (B52724) (MeCN) in water with 0.05% trifluoroacetic acid (TFA) is employed as the mobile phase (e.g., 27:73:0.05 to 37:63:0.05 MeCN-H₂O-TFA).
-
The flow rate is maintained at approximately 3.0 mL/min.
-
Detection is carried out at a UV wavelength of 210 nm.
-
This step should yield pure this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation and Purification.
Mechanism of Action: Enzyme Inhibition
This compound functions by directly inhibiting the activity of serine proteases like elastase. This interaction does not involve a complex signaling pathway but is a direct binding event. The diagram below represents this logical relationship.
Caption: this compound Inhibition of Elastase Activity.
References
- 1. datapdf.com [datapdf.com]
- 2. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 [mdpi.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Nostopeptin B
Application Notes and Protocols: Chymotrypsin Activity Assay Using Nostopeptin B as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin (B1334515), a serine protease found in the digestive system, plays a crucial role in the hydrolysis of proteins. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, making it a significant target for drug discovery. Nostopeptin B, a cyclic dipeptide isolated from the cyanobacterium Nostoc minutum, has been identified as a potent inhibitor of chymotrypsin.[1][2] This document provides detailed protocols for assessing the inhibitory effect of this compound on chymotrypsin activity, including data presentation and visualization of the experimental workflow and inhibitory mechanism.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against chymotrypsin and a related serine protease, elastase, is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Target Enzyme | IC50 (µg/mL) |
| This compound | Chymotrypsin | 1.6 |
| This compound | Elastase | 11.0 |
| Nostopeptin A | Chymotrypsin | 1.4 |
| Nostopeptin A | Elastase | 1.3 |
Data sourced from Okino, T. et al. J. Nat. Prod. 1997, 60, 158–161.[3]
Kinetic Parameters of Chymotrypsin
Understanding the kinetic behavior of chymotrypsin is essential for inhibitor studies. The following table presents typical kinetic parameters for chymotrypsin using N-Benzoyl-L-tyrosine ethyl ester (BTEE) as a substrate. These values can be determined experimentally in the presence and absence of this compound to elucidate the mechanism of inhibition.
| Parameter | Description | Example Value |
| Km | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | 0.28 mM |
| Vmax | Maximum reaction rate when the enzyme is saturated with the substrate. | 0.28 µmol/min/mg |
Example values are illustrative and may vary based on experimental conditions.
Experimental Protocols
This section details the methodologies for conducting a chymotrypsin activity assay to evaluate the inhibitory potential of this compound. A spectrophotometric method using N-Benzoyl-L-tyrosine ethyl ester (BTEE) is described.
Reagent Preparation
Use ultrapure water (≥18 MΩxcm resistivity at 25 °C) for all reagent preparations.
-
80 mM Tris-HCl Buffer (pH 7.8 at 25°C) containing 100 mM CaCl2 :
-
Prepare a 1.0 M Tris base stock solution.
-
Dilute the stock solution to 80 mM.
-
Add calcium chloride to a final concentration of 100 mM.
-
Adjust the pH to 7.8 at 25°C using 1 M HCl.[4]
-
-
1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) Solution :
-
Dissolve 37.0 mg of BTEE in 63.4 mL of methanol.
-
Bring the final volume to 100 mL with ultrapure water. Mix thoroughly.
-
-
1 mM HCl :
-
Prepare a 1:1000 dilution of 1 M HCl stock solution with ultrapure water.
-
-
α-Chymotrypsin Stock Solution (1 mg/mL) :
-
Dissolve α-chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.[5]
-
Prepare fresh daily and keep on ice.
-
-
Working Chymotrypsin Solution (10-30 µg/mL) :
-
Dilute the stock solution in cold 1 mM HCl to a final concentration of 10-30 µg/mL.[5]
-
-
This compound Stock Solution (1 mg/mL) :
-
Dissolve this compound in a suitable solvent (e.g., DMSO or methanol).
-
-
Working this compound Solutions :
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Spectrophotometric Assay Protocol
The assay is based on the hydrolysis of BTEE by chymotrypsin, which results in an increase in absorbance at 256 nm.[5]
-
Spectrophotometer Setup : Set the spectrophotometer to read absorbance at 256 nm and maintain the temperature at 25°C.[4][5]
-
Reaction Mixture Preparation : In a quartz cuvette, prepare the reaction mixture as follows:
-
Incubation : Mix the contents of the cuvette by inversion and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.[4][5]
-
Initiation of Reaction : Add 100 µL of the working chymotrypsin solution to the cuvette and immediately mix by inversion.[4]
-
Data Acquisition : Record the increase in absorbance at 256 nm for 5-10 minutes.[4] Ensure that the initial linear portion of the reaction curve is captured.
Data Analysis
-
Calculate the rate of reaction (ΔA256/min) from the initial linear portion of the absorbance versus time plot for both the control (no inhibitor) and the reactions with different concentrations of this compound.
-
Determine the percent inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
For kinetic analysis (optional) :
-
Perform the assay with varying concentrations of the substrate (BTEE) in the presence and absence of a fixed concentration of this compound.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Analyze the changes in Km and Vmax using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Visualizations
Experimental Workflow
Caption: Workflow for chymotrypsin activity assay with this compound.
Mechanism of Chymotrypsin Inhibition by this compound
This compound is a member of the cyanopeptolin family of cyclic peptides, which are known to inhibit serine proteases.[3] The inhibitory activity is attributed to the presence of the 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[1][3]
Caption: Proposed mechanism of chymotrypsin inhibition by this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the characterization of this compound as a chymotrypsin inhibitor. By employing these methods, researchers can obtain reliable data on the inhibitory potency and kinetic profile of this compound, which is valuable for its potential development as a therapeutic agent. The provided visualizations offer a clear overview of the experimental process and the underlying inhibitory mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datapdf.com [datapdf.com]
- 3. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for Utilizing Nostopeptin B in Cellular Models of Emphysema and COPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) and emphysema are characterized by chronic inflammation and the progressive destruction of lung tissue, leading to airflow limitation. A key pathological feature is the breakdown of elastin, a critical component of the lung's extracellular matrix, by proteases, particularly neutrophil elastase. Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, has been identified as a potent and selective inhibitor of elastase.[1][2] This property makes this compound a compelling candidate for investigation as a potential therapeutic agent in the context of COPD and emphysema.
These application notes provide a comprehensive guide for researchers to explore the utility of this compound in relevant in vitro cellular models of emphysema and COPD. The protocols outlined below describe methods for inducing disease-relevant phenotypes in lung epithelial cells and macrophages and for assessing the potential protective and anti-inflammatory effects of this compound.
Data Presentation: Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (µM) | Source Organism | Reference |
| This compound | Elastase | 1.2 | Nostoc minutum | [1] |
| Nostopeptin A | Elastase | 1.3 | Nostoc minutum | [1] |
| This compound | Chymotrypsin | 1.6 µg/mL | Nostoc minutum | [3] |
| Nostopeptin A | Chymotrypsin | 1.4 µg/mL | Nostoc minutum | [3] |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized mechanism of this compound in mitigating CSE-induced inflammation.
Experimental Protocols
Preparation of Cigarette Smoke Extract (CSE) for In Vitro Studies
Objective: To prepare a standardized aqueous solution of cigarette smoke components to mimic the effects of smoking in cell culture.
Materials:
-
Research-grade cigarettes (e.g., 3R4F)
-
Peristaltic pump
-
50 mL conical tubes
-
Serum-free cell culture medium (e.g., DMEM or RPMI-1640)
-
0.22 µm syringe filter
-
Luer-lock syringes
Protocol:
-
Set up the peristaltic pump with tubing routed into a 50 mL conical tube containing 25 mL of pre-warmed, serum-free cell culture medium.
-
Light a research-grade cigarette and connect it to the tubing.
-
Draw the smoke through the medium at a constant rate (e.g., 5 minutes per cigarette). This solution is considered 100% CSE.[4]
-
Aseptically, filter the CSE solution through a 0.22 µm syringe filter to sterilize it and remove particulate matter.
-
Prepare fresh CSE for each experiment to ensure consistency, as its components are volatile.
-
Dilute the 100% CSE to the desired working concentrations (e.g., 1%, 2.5%, 5%) in complete cell culture medium.
Induction of an Inflammatory Phenotype in Human Bronchial Epithelial Cells (BEAS-2B or A549)
Objective: To establish an in vitro model of airway inflammation relevant to COPD.
Materials:
-
Human bronchial epithelial cell line (e.g., BEAS-2B or A549)
-
Complete cell culture medium
-
CSE solution (prepared as in Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed BEAS-2B or A549 cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Prepare working concentrations of this compound in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).
-
Following pre-treatment, add CSE to the wells to a final concentration known to induce an inflammatory response (e.g., 2.5% or 5%). Maintain the this compound concentrations.
-
Incubate the cells for a predetermined time, typically 24 hours for cytokine measurements.
-
After incubation, collect the cell culture supernatant for inflammatory cytokine analysis (Protocol 4) and the cell lysates for protein or gene expression analysis.
Elastase-Induced Matrix Degradation Model in Lung Fibroblasts or Epithelial Cells
Objective: To model the direct proteolytic damage to the extracellular matrix characteristic of emphysema.
Materials:
-
Human lung fibroblast cell line (e.g., MRC-5) or epithelial cells
-
Complete cell culture medium
-
Porcine pancreatic elastase (PPE)
-
This compound stock solution
-
PBS
Protocol:
-
Culture cells to confluency in multi-well plates.
-
Wash the cells with PBS to remove serum, which contains protease inhibitors.
-
Treat the cells with various concentrations of this compound in serum-free medium for 1 hour.
-
Add PPE to the wells at a concentration known to cause cell detachment or matrix degradation (e.g., 10-50 µg/mL).
-
Incubate for 4-24 hours.
-
Assess the extent of matrix degradation or cell detachment microscopically.
-
Collect the supernatant to measure markers of matrix degradation (e.g., elastin-derived peptides) or cell damage (Protocol 5).
Measurement of Inflammatory Cytokines by ELISA
Objective: To quantify the production of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) in response to CSE and this compound treatment.
Materials:
-
Cell culture supernatants from Protocol 2
-
ELISA kits for human IL-6, IL-8, and TNF-α
-
Microplate reader
Protocol:
-
Centrifuge the collected cell culture supernatants to pellet any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, this involves adding standards and samples to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Assessment of Cell Viability and Cytotoxicity
Objective: To determine if this compound exhibits any cytotoxic effects and if it can protect cells from CSE-induced cell death.
Materials:
-
Cells treated as in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Protocol (MTT Assay for Cell Viability):
-
After the treatment period, remove the culture medium.
-
Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. A higher absorbance correlates with greater cell viability.
Protocol (LDH Assay for Cytotoxicity):
-
Collect the cell culture supernatant after treatment.
-
Perform the LDH assay according to the manufacturer's protocol. This typically involves mixing the supernatant with a reaction mixture and measuring the conversion of a substrate.
-
Measure the absorbance at the specified wavelength. Higher absorbance indicates greater membrane damage and cytotoxicity.
Analysis of Matrix Metalloproteinase (MMP) Activity by Gelatin Zymography
Objective: To assess the effect of this compound on the activity of MMPs (e.g., MMP-2, MMP-9), which are also implicated in emphysema.
Materials:
-
Cell culture supernatants from Protocol 2 or 3
-
SDS-PAGE gels co-polymerized with gelatin (1 mg/mL)
-
Zymogram sample buffer (non-reducing)
-
Zymogram developing buffer
Protocol:
-
Mix the cell culture supernatants with non-reducing sample buffer.
-
Load equal amounts of protein onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions.
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of MMP activity will appear as clear bands on a blue background, indicating gelatin degradation. The intensity of the bands can be quantified using densitometry.
Concluding Remarks
The protocols provided herein offer a robust framework for the initial preclinical evaluation of this compound in cellular models of COPD and emphysema. Given its potent elastase inhibitory activity, it is hypothesized that this compound will mitigate elastase-induced matrix degradation and may also reduce CSE-induced inflammation by interfering with protease-activated signaling pathways. The successful application of these methods will provide valuable data on the therapeutic potential of this compound and inform future in vivo studies and drug development efforts.
References
- 1. Role of Nuclear Factor Erythroid 2‒Related Factor 2 in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Bronchial Epithelial Cell Culture Models for Cigarette Smoke and Vaping Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nostopeptin B in studying neutrophil elastase activity in vitro
Application Notes: Nostopeptin B in Neutrophil Elastase Activity Studies
Introduction
Human Neutrophil Elastase (HNE), a member of the chymotrypsin (B1334515) family of serine proteases, is a key enzyme involved in host defense and inflammatory responses.[1][2] Stored in the azurophilic granules of neutrophils, HNE is released upon neutrophil activation and plays a crucial role in degrading a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[3][4][5] While essential for combating pathogens, dysregulated or excessive HNE activity is implicated in the pathogenesis of numerous chronic inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome, and rheumatoid arthritis.[2][6] This makes HNE a significant therapeutic target for the development of anti-inflammatory agents.[6]
This compound is a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum.[1][2] It belongs to a class of natural polypeptides that have shown potent inhibitory effects against serine proteases.[1] Specifically, this compound has been identified as an effective inhibitor of elastase, making it a valuable research tool for studying HNE activity and a potential lead compound in drug discovery.[2] These notes provide detailed protocols and data for the application of this compound in the in vitro study of neutrophil elastase activity.
Mechanism of Action of Human Neutrophil Elastase (HNE)
HNE, like other serine proteases, utilizes a charge-relay system within its active site, consisting of a catalytic triad (B1167595) of histidine, aspartate, and serine residues.[1] This system facilitates the cleavage of peptide bonds in substrate proteins. The inhibition of this enzymatic action is a primary strategy for controlling tissue damage in inflammatory conditions.[3] this compound functions by interfering with this catalytic process, thereby reducing the degradation of the extracellular matrix.
Caption: HNE Release, Action, and Inhibition by this compound.
Data Presentation
This compound demonstrates potent inhibitory activity against elastase. The following table summarizes its half-maximal inhibitory concentration (IC₅₀) in comparison to its isomer, Nostopeptin A. Lower IC₅₀ values indicate greater potency.
| Compound | Source Organism | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound | Nostoc minutum | Elastase | 1.2 | [1][2][6] |
| Nostopeptin A | Nostoc minutum | Elastase | 1.3 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for Neutrophil Elastase Inhibition
This protocol describes a method to determine the inhibitory activity of this compound on purified human neutrophil elastase (HNE) using a fluorogenic substrate. The principle relies on HNE cleaving a specific non-fluorescent substrate to release a highly fluorescent product, which can be quantified. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
A. Materials and Reagents
-
Human Neutrophil Elastase (HNE), purified enzyme
-
This compound
-
HNE Substrate (Fluorogenic), e.g., MeOSuc-Ala-Ala-Pro-Val-AMC
-
Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100
-
Inhibitor Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., Ex/Em = 380/500 nm or 400/505 nm)[7]
-
Standard multichannel pipettes
B. Experimental Workflow
Caption: Workflow for HNE Inhibition Assay.
C. Step-by-Step Procedure
-
Reagent Preparation:
-
Allow Assay Buffer to warm to room temperature before use.
-
Prepare a stock solution of HNE in Assay Buffer. Keep on ice.
-
Prepare a stock solution of the fluorogenic HNE substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination (e.g., 0.1 µM to 100 µM).
-
-
Assay Plate Setup:
-
Design the plate layout, including wells for:
-
100% Activity Control: Enzyme + Substrate + DMSO (inhibitor vehicle).
-
Inhibitor Wells: Enzyme + Substrate + this compound at various concentrations.
-
No-Enzyme Control (Blank): Substrate + Assay Buffer + DMSO.
-
-
Add 50 µL of Assay Buffer to all wells.
-
Add 2 µL of this compound serial dilutions to the 'Inhibitor Wells'.
-
Add 2 µL of DMSO to the '100% Activity Control' and 'No-Enzyme Control' wells.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of HNE in Assay Buffer.
-
Add 20 µL of the HNE working solution to the '100% Activity Control' and 'Inhibitor Wells'.
-
Add 20 µL of Assay Buffer to the 'No-Enzyme Control' wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the HNE substrate by diluting the stock in Assay Buffer.[7]
-
Add 30 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence in kinetic mode at 37°C for 15-20 minutes, taking readings every 60 seconds.
-
D. Data Analysis
-
Calculate Reaction Rate (V):
-
For each well, plot fluorescence units (RFU) versus time (minutes).
-
Identify the linear portion of the curve and calculate the slope (V = ΔRFU / Δt).
-
-
Calculate Percentage Inhibition:
-
Subtract the rate of the 'No-Enzyme Control' (V_blank) from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] x 100
-
-
Determine IC₅₀ Value:
-
Plot the Percentage Inhibition against the logarithm of this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of HNE activity.
-
Caption: Logical relationship of components in HNE inhibition studies.
References
- 1. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. resources.amsbio.com [resources.amsbio.com]
Using Nostopeptin B as a Tool Compound in Protease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostopeptin B is a cyclic depsipeptide of cyanobacterial origin, first isolated from Nostoc minutum.[1][2] It belongs to the class of cyanopeptolins, characterized by the presence of the unique amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[1][3] this compound has been identified as a potent inhibitor of the serine proteases elastase and chymotrypsin (B1334515), making it a valuable tool for research in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.[1][2][4][5] This document provides detailed application notes and protocols for the effective use of this compound in protease research.
Physicochemical Properties and Inhibitory Activity
Table 1: Inhibitory Activity of this compound and its Analogue, Nostopeptin A
| Compound | Target Protease | IC50 (µg/mL) | IC50 (µM)¹ | Source |
| This compound | Elastase | 1.2 | ~1.3 | [5] |
| This compound | Chymotrypsin | 1.6 | ~1.7 | [4] |
| Nostopeptin A | Elastase | 1.3 | ~1.4 | [5] |
| Nostopeptin A | Chymotrypsin | 1.4 | ~1.5 | [4] |
¹ Molar concentrations are estimated based on the molecular weight of this compound (C₄₆H₇₀N₈O₁₂) and Nostopeptin A (C₄₈H₇₄N₈O₁₂).
Application Notes
This compound's selectivity for elastase and chymotrypsin makes it a valuable molecular probe for elucidating the roles of these proteases in various biological contexts.
-
Inflammatory Diseases: Neutrophil elastase is a key mediator in inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. This compound can be used in in vitro and cell-based assays to inhibit elastase activity and study its downstream effects on inflammatory signaling pathways.
-
Cancer Research: Both elastase and chymotrypsin are implicated in tumor progression, invasion, and metastasis. This compound can serve as a tool to investigate the specific contributions of these proteases in cancer models, potentially validating them as therapeutic targets.
-
Drug Discovery: As a natural product with potent and selective inhibitory activity, this compound can be a starting point for the development of novel synthetic protease inhibitors with improved pharmacological properties.
Experimental Protocols
Protocol 1: Isolation of this compound from Nostoc minutum
This protocol is adapted from the method described by Okino et al. (1997).[2]
Materials:
-
Freeze-dried Nostoc minutum cells
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
n-Hexane
-
Carbon tetrachloride (CCl₄)
-
Chloroform (B151607) (CHCl₃)
-
n-Butanol (BuOH)
-
ODS (Octadecylsilane) flash chromatography column
-
Reversed-phase HPLC system with a C18 column
-
Rotary evaporator
Procedure:
-
Extract the freeze-dried Nostoc minutum cells with methanol.
-
Concentrate the methanol extract under reduced pressure.
-
Partition the extract between diethyl ether and water.
-
Separate the diethyl ether layer and partition it successively with aqueous methanol and a series of solvents: n-hexane, carbon tetrachloride, and chloroform.
-
The chloroform-soluble fraction, which contains elastase inhibitory activity, is concentrated.
-
Subject the concentrated chloroform fraction to ODS flash chromatography.
-
Further purify the active fractions using reversed-phase HPLC to yield pure this compound.
-
The aqueous fraction from the initial partition can be further partitioned with n-butanol. The butanol-soluble fraction can also be subjected to ODS flash chromatography and reversed-phase HPLC to isolate additional this compound.
Protocol 2: In Vitro Elastase Inhibition Assay
This is a general protocol that can be adapted for use with this compound.
Materials:
-
Human neutrophil elastase (HNE) or porcine pancreatic elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S-2484) or other suitable elastase substrate
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.5)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or methanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add a defined amount of elastase to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the elastase substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. This measures the release of p-nitroaniline.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: In Vitro Chymotrypsin Inhibition Assay
This is a general protocol that can be adapted for use with this compound.
Materials:
-
Bovine pancreatic α-chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388) or other suitable chymotrypsin substrate
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.8) containing CaCl₂ (e.g., 10 mM)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or methanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add a defined amount of chymotrypsin to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the chymotrypsin substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
References
- 1. Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Nostopeptin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Nostopeptin B, a cyanobacterial peptide with known protease inhibitory activity. The following protocols and data presentation formats are designed to facilitate the assessment of its cytotoxic and apoptotic potential, primarily in cancer cell lines.
Introduction to this compound
This compound is a cyclic depsipeptide belonging to the cyanopeptolin class of natural products.[1] It is known to inhibit serine proteases, particularly elastase and chymotrypsin.[1] The inhibition of proteases is a crucial target in cancer therapy as these enzymes are often dysregulated in malignant tumors, contributing to invasion and metastasis.[2] Therefore, evaluating the efficacy of this compound in cell-based cancer models is a critical step in determining its therapeutic potential.
General Experimental Workflow
The following diagram outlines a general workflow for assessing the in vitro efficacy of this compound.
Caption: General workflow for evaluating this compound's efficacy.
Data Presentation: Summary of Efficacy Data
Quantitative data from the cell-based assays should be summarized for clear comparison. Below are template tables for presenting cytotoxicity and protease inhibition data.
Table 1: Cytotoxicity of this compound (and related compounds) on Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Max Inhibition (%) | Reference |
| This compound | e.g., HeLa | MTT | 72 | TBD | TBD | - |
| This compound | e.g., MCF-7 | MTT | 72 | TBD | TBD | - |
| CP 978 | HeLa | MTT | 72 | >200 µg/mL | ~62.5% | [3] |
| CP 949 | HeLa | MTT | 72 | >200 µg/mL | ~71.5% | [3] |
| CP 919 | HeLa | MTT | 72 | >200 µg/mL | ~97.6% | [3] |
| Symplocamide A | H-460 (Lung) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Symplocamide A | Neuro-2a (Neuroblastoma) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| TBD: To be determined through experimentation. |
Table 2: Protease Inhibitory Activity of this compound
| Compound | Target Protease | Assay Type | IC50 (µM) | Reference |
| This compound | Chymotrypsin | Enzymatic | TBD | - |
| Nostopeptin A | Elastase | Enzymatic | 1.3 µg/mL | [1] |
| Nostopeptin A | Chymotrypsin | Enzymatic | 1.4 µg/mL | [1] |
| This compound | Elastase | Enzymatic | 11.0 µg/mL | [1] |
| This compound | Chymotrypsin | Enzymatic | 1.6 µg/mL | [1] |
| TBD: To be determined through experimentation. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.[4][5][6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form insoluble purple formazan (B1609692) crystals.[4][5][6] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[7]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7] Incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC Assay
This assay identifies early apoptotic cells through the detection of phosphatidylserine (B164497) (PS) translocation.[8][9]
Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection by flow cytometry.[8][9] Propidium iodide (PI) is used as a counterstain to identify necrotic cells.[8][9]
Protocol:
-
Cell Treatment: Induce apoptosis in cells by treating with this compound for a predetermined time.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[9]
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 500 µL of 1X Binding Buffer.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[9]
-
Incubation: Incubate at room temperature for 5-15 minutes in the dark.[9][10]
-
Analysis: Analyze the cells by flow cytometry.[9] Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Apoptosis Detection: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.[11][12][13]
Principle: Caspases-3 and -7 are key proteases activated during the execution phase of apoptosis. The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspases-3 and -7.[13] This cleavage releases a fluorophore or a luminescent substrate, and the resulting signal is proportional to caspase activity.[13]
Protocol (Luminescent Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound to induce apoptosis.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[13]
-
Incubation: Mix by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
References
- 1. mdpi.com [mdpi.com]
- 2. mayo.edu [mayo.edu]
- 3. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. interchim.fr [interchim.fr]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.de]
- 12. tandfonline.com [tandfonline.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Nostopeptin B
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Nostopeptin B in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum.[1][2] Its structure is composed of several hydrophobic amino acid residues, including Leucine, Isoleucine, and N-methyl-Tyrosine.[3][4] This high hydrophobicity leads to poor solubility in aqueous solutions as the peptide molecules tend to aggregate to minimize contact with water.[5] The original isolation studies noted its solubility in organic solvents like methanol (B129727) and chloroform, highlighting its hydrophobic nature.[4]
Q2: What is the recommended first step for dissolving this compound?
A2: The recommended initial approach is to first dissolve the lyophilized this compound powder in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[4][6] Once fully dissolved, this stock solution can be slowly added dropwise to the desired aqueous buffer while vortexing to achieve the final working concentration. This method prevents the peptide from precipitating out of solution, which can occur with direct addition to an aqueous buffer.
Q3: Can I adjust the pH of my buffer to improve this compound solubility?
A3: Yes, adjusting the pH of the buffer can significantly improve the solubility of peptides. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge. By adjusting the buffer pH to be at least 2 units above or below the pI, the peptide will carry a net charge, increasing its interaction with water and thus its solubility. Based on its amino acid composition (Ac-Gln-Hmp-Leu-Ahp-Ile-N-MeTyr-Ile), this compound is predicted to be a neutral to slightly acidic peptide. Therefore, using a slightly basic buffer (e.g., pH 8-9) may enhance its solubility. However, the impact of pH should be tested on a small scale first, ensuring it does not affect the peptide's stability or the experimental assay.
Q4: Are there alternatives to DMSO as a co-solvent?
A4: While DMSO is the most common co-solvent for hydrophobic peptides due to its high solubilizing power and compatibility with many biological assays in low concentrations, other options can be considered if DMSO interferes with your experiment. These include ethanol, methanol, acetonitrile (B52724) (ACN), or N,N-dimethylformamide (DMF). The choice of solvent should be guided by the specific requirements of your assay. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system.
Q5: My this compound solution is cloudy. What should I do?
A5: A cloudy solution indicates that the peptide is not fully dissolved and may be aggregated. Gentle warming of the solution (to around 37°C) or sonication in a water bath for short intervals can help break up aggregates and improve dissolution.[4] If the solution remains cloudy, it is advisable to centrifuge the solution to pellet the undissolved peptide before using the supernatant in your experiment to ensure accurate concentration of the soluble fraction.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | High hydrophobicity of the peptide. | 1. Use a co-solvent: Dissolve this compound in a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide) to create a concentrated stock solution. 2. Stepwise dilution: Slowly add the DMSO stock solution dropwise into the vigorously vortexing aqueous buffer to reach the desired final concentration. |
| Precipitation occurs when adding the DMSO stock to the aqueous buffer. | Localized high concentration of the peptide leading to aggregation. | 1. Ensure vigorous stirring or vortexing of the buffer during the addition of the DMSO stock. 2. Add the stock solution more slowly. 3. Consider using a slightly higher final concentration of DMSO if your assay permits (e.g., up to 1%). |
| The solution becomes cloudy or forms a gel over time, especially at 4°C. | Peptide aggregation and/or precipitation at lower temperatures. | 1. Prepare fresh solutions before each experiment. 2. If storage is necessary, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Before use, allow the solution to warm to room temperature and briefly sonicate if any cloudiness is observed. |
| Inconsistent results in biological assays. | Incomplete solubilization leading to inaccurate concentration of the active peptide. | 1. After preparation, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant. 2. Determine the concentration of the soluble peptide in the supernatant using a suitable method (e.g., UV-Vis spectroscopy or a peptide quantification assay). |
Experimental Protocols
Protocol 1: Solubilization of this compound using an Organic Co-solvent
This protocol describes a general method for dissolving hydrophobic peptides like this compound for use in aqueous-based biological assays.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a minimal volume of DMSO to the vial to create a concentrated stock solution. For example, for 1 mg of this compound, start with 20 µL of DMSO to make a 50 mg/mL stock.
-
Gently vortex the vial until the peptide is completely dissolved. The solution should be clear.
-
In a separate sterile tube, prepare the desired volume of your aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex for a few more seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
If any cloudiness is observed, refer to the troubleshooting guide (e.g., gentle warming, sonication).
-
For accurate results, it is recommended to centrifuge the final solution and use the supernatant.
Quantitative Data Summary
Due to the limited publicly available quantitative solubility data for this compound, the following table provides general solubility expectations for hydrophobic peptides based on common laboratory practices.
| Solvent | Expected Solubility | Notes |
| Water | Very Low / Insoluble | Direct dissolution in water is not recommended. |
| Aqueous Buffers (e.g., PBS, Tris) | Very Low / Insoluble | Direct dissolution is challenging; co-solvents are necessary. |
| DMSO | High | Recommended as the primary solvent for creating stock solutions. |
| Methanol / Ethanol | Moderate to High | Can be used as alternative co-solvents. |
| Acetonitrile (ACN) | Moderate | Often used in HPLC; can be a co-solvent for some applications. |
| DMF | High | Another alternative to DMSO for creating stock solutions. |
Visualizations
Caption: A flowchart for systematically addressing this compound solubility issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 6. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the stability of Nostopeptin B for long-term storage
This technical support center provides guidance on strategies to improve the stability of Nostopeptin B for long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity after storage in solution. | 1. Hydrolysis: Peptide bonds can be susceptible to cleavage in aqueous solutions. 2. Oxidation: Residues like Methionine, Cysteine, or Tryptophan (if present) are prone to oxidation. 3. Microbial contamination: Growth of microorganisms can degrade the peptide. | 1. Store as a lyophilized powder whenever possible. For short-term storage in solution, use a sterile buffer at a pH of 5-6.[1] 2. Use degassed solvents/buffers. Consider adding antioxidants like DTT if compatible with your assay. 3. Prepare solutions under sterile conditions and filter-sterilize if possible. Store solutions at -20°C or -80°C.[1] |
| Visible changes in the lyophilized powder (e.g., clumping, discoloration). | 1. Hygroscopicity: The peptide has absorbed moisture from the atmosphere. Peptides with charged residues (Asp, Glu, Lys, Arg, His) are more prone to this.[1] 2. Degradation due to improper storage temperature or light exposure. | 1. Store in a tightly sealed vial within a desiccator. [1] Allow the vial to warm to room temperature before opening to prevent condensation. 2. Ensure long-term storage is at -20°C or -80°C in the dark. [2][3] |
| Inconsistent results between different aliquots of the same stock solution. | 1. Multiple freeze-thaw cycles: This can lead to peptide degradation and aggregation.[1] 2. Inaccurate initial weighing or reconstitution. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1] 2. Ensure the lyophilized powder is fully equilibrated to room temperature before weighing. Use a calibrated balance and ensure complete dissolution in the chosen solvent. |
| Precipitation of the peptide upon reconstitution or during storage. | 1. Poor solubility in the chosen solvent. 2. Aggregation: Peptides can self-associate, especially at high concentrations or in certain buffers. | 1. Consult the manufacturer's datasheet for recommended solvents. If not available, test small amounts in different solvents (e.g., sterile water, DMSO, acetonitrile). 2. Consider using formulation excipients such as non-ionic surfactants (e.g., Polysorbate 80) or sugars (e.g., trehalose) to improve solubility and prevent aggregation.[4][5] Store at an optimal pH of 5-6.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be kept at -20°C or preferably -80°C in a tightly sealed vial, protected from light.[2][3] To prevent moisture absorption, especially for a hygroscopic peptide, storing the vial in a desiccator is recommended.[1]
Q2: How long can I store this compound in solution?
A2: Long-term storage of peptides in solution is generally not recommended due to lower stability compared to the lyophilized form.[1] If necessary, prepare aliquots in a sterile, pH-stable buffer (pH 5-7 is often optimal) and store them at -20°C for up to a few months or at -80°C for longer periods (up to a year).[3] Avoid repeated freeze-thaw cycles.[1]
Q3: What are some potential degradation pathways for this compound?
A3: As a cyclic depsipeptide, this compound's potential degradation pathways, while not extensively studied, can be inferred from general peptide chemistry. These include:
-
Hydrolysis: Cleavage of the ester or amide bonds in the peptide backbone, particularly at acidic or alkaline pH.
-
Oxidation: If the specific variant of this compound contains susceptible residues like methionine or tryptophan, they can be prone to oxidation.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.
-
Racemization: Chiral centers of the amino acids can potentially undergo racemization over time, affecting biological activity.
Q4: Can chemical modifications improve the stability of this compound?
A4: Yes, several chemical modification strategies can enhance peptide stability, although these would require re-synthesis of the molecule. For cyclic peptides like this compound, these could include:
-
Incorporation of non-natural amino acids: Replacing standard L-amino acids with D-amino acids or other non-proteinogenic amino acids can increase resistance to proteolytic degradation.[6][7][8]
-
N-methylation: Methylating the amide nitrogens of the peptide backbone can increase steric hindrance and reduce susceptibility to enzymatic cleavage.[7][9]
-
Stapling/Further Cyclization: Introducing additional covalent bonds (e.g., hydrocarbon stapling) can further lock the peptide into its bioactive conformation, enhancing stability.[6][10][11]
Q5: What excipients can be used to stabilize this compound formulations?
A5: Various excipients can be included in a formulation to improve the long-term stability of this compound, particularly in solution or during lyophilization.[4]
-
Cryoprotectants/Lyoprotectants: Sugars like trehalose (B1683222) or sucrose (B13894) are commonly used to protect the peptide during the freezing and drying processes of lyophilization.[4]
-
Bulking Agents: Mannitol or glycine (B1666218) can be used to ensure the lyophilized cake has a good structure.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent aggregation and surface adsorption.[5]
-
Buffers: Buffering agents (e.g., citrate, phosphate) are used to maintain an optimal pH where the peptide is most stable.
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
Objective: To determine the degradation rate of this compound under specific storage conditions.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Reconstitute in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) to a final concentration of 1 mg/mL.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a working concentration (e.g., 100 µg/mL).
-
Aliquot the solution into multiple sterile, sealed vials.
-
-
Storage Conditions:
-
Store the vials at various temperatures to simulate different storage scenarios (e.g., 4°C, 25°C, 40°C).
-
Protect samples from light.
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage temperature.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for eluting this compound (e.g., 20% to 80% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the time 0 sample.
-
Plot the percentage of remaining peptide against time for each temperature to determine the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Overview of strategies to enhance this compound stability.
References
- 1. genscript.com [genscript.com]
- 2. jpt.com [jpt.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. Stabilized cyclic peptides as modulators of protein–protein interactions: promising strategies and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nostopeptin B Enzymatic Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing enzymatic inhibition assays for Nostopeptin B. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic depsipeptide, a class of non-ribosomal peptides produced by cyanobacteria of the genus Nostoc.[1][2] Like other cyanopeptolins, it is recognized as a potent inhibitor of serine proteases.[3][4] The mechanism of action involves the inhibitor binding to the active site of the serine protease, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity.[5][6] The specificity of this compound towards different serine proteases is determined by the amino acid residues in its structure.[3]
Q2: Which enzymes are known to be inhibited by this compound?
This compound and related nostopeptins have shown inhibitory activity against several serine proteases, most notably elastase and chymotrypsin.[3][7] However, they are reported to be inactive against papain, trypsin, thrombin, and plasmin.[3][7] The primary targets for this compound are therefore members of the chymotrypsin-like serine protease family.
Q3: What are the essential components of a this compound enzymatic inhibition assay?
A typical assay requires the following components:
-
Target Enzyme: A purified serine protease (e.g., human neutrophil elastase, bovine pancreatic chymotrypsin).
-
This compound: Of known purity and concentration, dissolved in a suitable solvent like DMSO.
-
Substrate: A chromogenic or fluorogenic substrate specific to the target enzyme (e.g., N-Suc-Ala-Ala-Ala-p-nitroanilide for elastase).[7]
-
Assay Buffer: A buffer that ensures optimal pH and ionic strength for enzyme activity (e.g., Tris-HCl buffer).[7]
-
Microplate Reader: To measure the absorbance or fluorescence generated by the cleavage of the substrate.
-
Controls: Including a negative control (no inhibitor) and a positive control (a known inhibitor of the enzyme).
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[8][9] It is crucial to ensure complete dissolution. Stock solutions should be stored at -20°C or -80°C to maintain stability. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the stock solution into smaller, single-use volumes.[10]
Q5: What are appropriate positive and negative controls for this assay?
-
Negative Control: This reaction should contain all components (enzyme, substrate, buffer, and the same amount of DMSO used for the inhibitor) except for this compound. This control represents 100% enzyme activity and is used to normalize the results.[8]
-
Positive Control: A known, well-characterized inhibitor of the target enzyme should be used. For elastase, a common positive control is elastatinal.[9] For chymotrypsin, aprotinin (B3435010) can be used.[9] This control validates that the assay is capable of detecting inhibition.
-
No-Enzyme Control: To check for substrate auto-hydrolysis or background signal, a control well should be prepared with only the substrate and buffer.
Standard Experimental Protocol: this compound Inhibition of Elastase
This protocol provides a general framework for assessing the inhibitory activity of this compound against human neutrophil elastase.
1. Reagent Preparation:
-
Assay Buffer: 0.2 M Tris-HCl, pH 8.0.[7] Ensure the buffer is at room temperature before use.[10][11]
-
Enzyme Stock: Prepare a stock solution of human neutrophil elastase at 75 µg/mL in the assay buffer.[7] Store on ice.
-
Substrate Stock: Prepare a 2 mM stock solution of N-Suc-Ala-Ala-Ala-p-nitroanilide in the assay buffer.[7]
-
This compound Stock: Prepare a 1 mg/mL stock solution in 100% DMSO. From this, create a serial dilution series (e.g., 1:1 to 1:10,000) in 1% DMSO to achieve a range of final assay concentrations.[9]
2. Assay Procedure (96-well plate format):
-
Add 10 µL of the different this compound dilutions to the appropriate wells of a microtiter plate. For control wells, add 10 µL of 1% DMSO.
-
Add 10 µL of the elastase solution (70 µM) to each well.[12]
-
Mix gently and pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.[13]
-
Initiate the enzymatic reaction by adding 980 µL of the assay buffer containing the substrate to each well.[12]
-
Immediately place the plate in a microplate reader and monitor the change in absorbance at 405 nm over time at 37°C.[7][9]
3. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Normalize the rates against the negative control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Data Presentation: Key Experimental Parameters
| Parameter | Recommended Condition | Reference |
| Enzyme | Human Neutrophil Elastase | [7] |
| Substrate | N-Suc-Ala-Ala-Ala-p-nitroanilide | [7] |
| Assay Buffer | 0.2 M Tris-HCl, pH 8.0 | [7] |
| Incubation Temperature | 37°C | [7][14] |
| Detection Wavelength | 405 nm | [7][9] |
| Inhibitor Solvent | DMSO | [8][9] |
Visual Guides
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of a serine protease inhibitor activity determination method by ultraviolet spectrometry [ijbiol.com]
Troubleshooting common interference problems in protease inhibitor screening
Welcome to the technical support center for protease inhibitor screening. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome common interference problems encountered during their experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Category 1: Understanding and Identifying False Positives
Question: What are the main categories of false positives in protease inhibitor screening?
Answer: False positives in protease inhibitor screening can be broadly divided into two main categories[1][2]:
-
Assay Format-Dependent Interference: These artifacts are specific to the detection method being used. They interfere with the assay's signal generation or detection, leading to an apparent change in enzyme activity where none exists[1].
-
Assay Format-Independent Interference: These are caused by compounds that interact non-specifically with the target enzyme or other assay components. These are often termed "nuisance inhibitors"[1].
A high-level overview of the triage process for hits is essential to eliminate misleading results early[1][2].
Question: How can I distinguish between a true inhibitor and a false positive?
Answer: Distinguishing true inhibitors from false positives requires a series of secondary or "triage" assays designed to identify common sources of interference[1][3]. A systematic approach is crucial. Key steps include:
-
Orthogonal Assays: Re-test the hit compound in an assay that uses a different detection technology (e.g., confirming a fluorescence-based hit with a mass spectrometry-based assay)[3][4].
-
Counter-Screens: Perform assays to specifically detect common interference mechanisms like compound aggregation, fluorescence interference, or redox activity[3][5].
-
Dose-Response Curve Analysis: Analyze the shape of the dose-response curve. Nuisance inhibitors often exhibit unusually steep Hill slopes and their potency can be highly sensitive to changes in assay conditions[1].
The following diagram illustrates a general workflow for hit validation:
Category 2: Compound Aggregation
Question: What is compound aggregation and how does it cause inhibition?
Answer: Compound aggregation is a common mechanism of non-specific inhibition where small molecules form submicrometer colloidal particles in aqueous solutions[6]. These aggregates can inhibit enzymes by sequestering the protein onto the surface of the colloid, leading to partial denaturation and loss of function[6]. This is a promiscuous mechanism, meaning aggregating compounds often show activity against many unrelated enzymes[1].
Question: How can I tell if my inhibitor is an aggregator?
Answer: Several diagnostic tests can identify aggregation-based inhibition:
-
Detergent Sensitivity: Aggregation-based inhibition is often significantly reduced or eliminated by the inclusion of a non-ionic detergent (like Triton X-100 or Tween-20) in the assay buffer[2][7]. True inhibitors that bind specifically to the enzyme's active site are typically insensitive to detergents[8].
-
Enzyme Concentration Dependence: The IC50 value of an aggregator is highly dependent on the enzyme concentration. A significant shift in IC50 with a change in enzyme concentration is a hallmark of this mechanism[1].
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution. It can be used to detect the formation of compound aggregates at concentrations where inhibition is observed[9][10].
The mechanism of aggregation-based inhibition is depicted below:
Question: Which detergents should I use and at what concentration?
Answer: Non-ionic detergents are commonly used to mitigate aggregation. However, it's crucial to choose a detergent that doesn't interfere with the protease activity itself[7]. Triton X-100 is frequently used, but some proteases can be enhanced or inhibited by it[7]. Therefore, the choice of detergent and its concentration should be empirically validated for your specific assay.
| Detergent | Type | Typical Concentration | Notes |
| Triton X-100 | Non-ionic | 0.001% - 0.01% (v/v) | Most common choice, but can enhance the activity of some proteases (e.g., WNV protease).[2][7] |
| Tween-20 | Non-ionic | 0.001% - 0.01% (v/v) | Similar to Triton X-100; may also enhance protease activity.[7] |
| Brij-35 | Non-ionic | 0.001% - 0.01% (v/v) | Can show a moderate enhancement of protease activity.[7] |
| CHAPS | Zwitterionic | 0.01% - 0.1% (w/v) | Often has the least effect on protease activity and can be a good alternative if non-ionic detergents interfere.[7] |
Category 3: Assay Signal Interference
Question: My compound is a hit in a fluorescence-based assay. How do I know it's not an artifact?
Answer: Fluorescence-based assays are susceptible to interference from compounds that are either fluorescent themselves (autofluorescence) or can quench the fluorescence of the reporter dye (quenching)[1][11].
To test for this, run a counter-assay:
-
Allow the enzymatic reaction to proceed to completion (or use a pre-cleaved substrate).
-
Add the test compound to the reaction mixture.
-
Measure the fluorescence signal.
-
An increase in signal suggests the compound is autofluorescent at the detection wavelength[1].
-
A decrease in signal suggests the compound is a fluorescence quencher [1].
This workflow helps isolate interference with signal detection from true inhibition.
Question: Can light scattering from my compound interfere with fluorescence polarization assays?
Answer: Yes. In fluorescence polarization (FP) assays, light scattering caused by compound insolubility or aggregation can lead to an increase in the total fluorescence signal with a minimal change in the millipolarization (mP) reading, resulting in false positives[12]. This is particularly problematic in assays using low concentrations of the fluorophore[12]. Using longer wavelength dyes (e.g., Cy3B, Cy5) can sometimes help mitigate this interference[12].
Category 4: Chemical Reactivity and Redox Cycling
Question: What are Pan-Assay Interference Compounds (PAINS)?
Answer: PAINS are chemical structures that appear as frequent hitters in many high-throughput screening (HTS) campaigns[13]. Their activity is often due to non-specific mechanisms, including chemical reactivity[14][15]. These compounds can react with various components of an assay, including the target protein (especially cysteine proteases) or detection reagents, leading to false-positive results[1][14]. Identifying and flagging PAINS is a critical step in hit triage[3].
Question: How does redox cycling cause false positives?
Answer: Redox cycling compounds (RCCs) can generate reactive oxygen species, such as hydrogen peroxide (H₂O₂), in assay buffers, particularly those containing strong reducing agents like DTT[16][17]. The H₂O₂ produced can then oxidize sensitive residues (e.g., cysteine, methionine) in the protease's active site, leading to inactivation[16][17]. This gives the appearance of direct inhibition, but it is an indirect, non-specific effect. Cysteine proteases are particularly susceptible to this type of interference[1][16].
Question: How can I test for redox-cycling interference?
Answer: You can test for redox cycling by measuring hydrogen peroxide generation in your assay buffer in the presence of the compound and a reducing agent[3][16]. A common method involves using horseradish peroxidase (HRP) to catalyze the oxidation of a chromogenic substrate (like phenol (B47542) red) by any H₂O₂ generated by the test compound[3]. An increase in the oxidized product indicates that the compound is a redox cycler. Additionally, the inhibitory effect of a redox-active compound is often time-dependent[14].
| Assay Component | Purpose in Redox Cycling Assay |
| Test Compound | The potential redox cycler. |
| Reducing Agent (e.g., DTT) | Facilitates the redox cycle.[16] |
| Horseradish Peroxidase (HRP) | Enzyme that uses H₂O₂ to oxidize a substrate.[3] |
| Chromogenic Substrate | Changes color upon oxidation, allowing for spectrophotometric detection of H₂O₂.[3] |
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To determine if a test compound forms aggregates at concentrations relevant to its observed inhibitory activity.
Methodology:
-
Sample Preparation:
-
Prepare the test compound in the exact same assay buffer used for the primary screen. Create a dilution series bracketing the observed IC50 value.
-
Filter all buffers and final sample solutions through a 0.1 or 0.2 µm syringe filter to remove dust and extraneous particles[18][19].
-
Prepare a "buffer only" blank for baseline measurement.
-
-
Instrument Setup:
-
Measurement:
-
Transfer the filtered "buffer only" sample to the cuvette. The required volume is typically between 25 µL and 150 µL[9].
-
Place the cuvette in the instrument and allow the sample to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform a measurement to ensure the buffer is clean (low, stable count rate)[18].
-
Replace the buffer with the lowest concentration of the test compound and repeat the measurement.
-
Continue this process, moving from the lowest to the highest concentration. Perform multiple acquisitions for each sample to ensure reproducibility[20].
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the solution.
-
A monomodal peak at a small hydrodynamic radius (typically < 5 nm) indicates a non-aggregated sample.
-
The appearance of larger species (e.g., >100 nm) at or near the IC50 concentration is strong evidence of compound aggregation[10].
-
Protocol 2: Counter-Screen for Fluorescence Interference
Objective: To determine if a hit compound interferes with the fluorescence signal of the assay, causing a false-positive result.
Methodology:
-
Reagent Preparation:
-
Prepare two sets of microplate wells with assay buffer.
-
Set 1 (No-Enzyme Control): Contains the fluorescent substrate at the same final concentration as the primary assay.
-
Set 2 (Pre-Cleaved Control): Contains the fully cleaved fluorescent product. This can be achieved by a prolonged incubation of the substrate with the protease or by using a synthesized version of the cleaved product. The final concentration should yield a fluorescence signal equivalent to the 100% activity window in the primary assay.
-
-
Compound Addition:
-
Add the test compound to both sets of wells across a range of concentrations (the same range used for the dose-response curve).
-
Include positive controls (known fluorescent or quenching compounds) and negative controls (DMSO vehicle).
-
-
Incubation and Measurement:
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature, protected from light.
-
Read the fluorescence on the same plate reader with the same filter settings used for the primary HTS.
-
-
Data Analysis:
-
For Set 1: A significant increase in fluorescence compared to the DMSO control indicates the compound is autofluorescent .
-
For Set 2: A significant decrease in fluorescence compared to the DMSO control indicates the compound is a fluorescence quencher .
-
If no significant change is observed in either set, the compound is unlikely to be interfering with the assay signal through these mechanisms[1].
-
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. brookhaveninstruments.com [brookhaveninstruments.com]
- 20. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Nostopeptin B during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Nostopeptin B during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and handling of this compound, leading to its degradation.
Issue 1: Low or No Recovery of this compound After Extraction
Possible Cause:
-
Enzymatic Degradation: Endogenous proteases from the cyanobacterial cells (Nostoc sp.) may be degrading this compound upon cell lysis. Cyanobacteria are known to produce various proteases.[1][2][3]
-
Ester Bond Hydrolysis: The depsipeptide nature of this compound makes its ester bond susceptible to hydrolysis, especially under inappropriate pH conditions.
-
Incomplete Extraction: The extraction solvent and method may not be optimal for efficiently recovering this compound from the biomass.
Troubleshooting Solutions:
| Solution ID | Description | Rationale |
| TS-1.1 | Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the extraction buffer immediately after cell harvesting and before lysis. | To inactivate endogenous proteases that can cleave the peptide bonds of this compound. |
| TS-1.2 | Control pH: Maintain a neutral pH (around 7.0) during the initial extraction steps. Use buffered solutions. | To prevent acid- or base-catalyzed hydrolysis of the labile ester bond in the depsipeptide structure.[4] |
| TS-1.3 | Optimize Extraction Solvent: Use 75% methanol (B129727) (MeOH) for extraction. Perform multiple extraction cycles.[1] | Methanol is effective for extracting cyanopeptolins. Repeated extractions ensure maximum recovery from the biomass. |
| TS-1.4 | Rapid Freezing: Immediately freeze the harvested cyanobacterial biomass at -80°C if not proceeding with extraction right away. | To minimize enzymatic activity and other degradation processes. |
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause:
-
Hydrolytic Degradation: The appearance of a new peak with a higher molecular weight corresponding to the addition of a water molecule (M+18) suggests hydrolysis of the ester bond, leading to a linearized form of this compound.
-
Oxidative Degradation: The presence of peaks with mass shifts of +16 or +32 Da could indicate oxidation of susceptible amino acid residues like tyrosine or methionine.[5][6][7][8]
-
Enzymatic Cleavage Products: Multiple new peaks with lower molecular weights might be fragments of this compound resulting from protease activity.
Troubleshooting Solutions:
| Solution ID | Description | Rationale |
| TS-2.1 | pH Monitoring and Control: Strictly maintain a neutral pH throughout the sample preparation process, including during solvent evaporation and reconstitution. | To minimize the risk of ester bond hydrolysis. |
| TS-2.2 | Use of Antioxidants: Add antioxidants, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the extraction and purification buffers. | To prevent the oxidation of sensitive amino acid residues.[9] |
| TS-2.3 | Inert Atmosphere: Perform critical steps, such as solvent evaporation and sample reconstitution, under an inert atmosphere (e.g., nitrogen or argon). | To reduce exposure to atmospheric oxygen and minimize oxidation. |
| TS-2.4 | Effective Protease Inhibition: Ensure the concentration and type of protease inhibitor used are appropriate for cyanobacterial proteases. Consider a combination of inhibitors. | To comprehensively block various types of endogenous proteases. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary causes of this compound degradation are enzymatic activity from endogenous proteases released during cell lysis and the hydrolysis of its depsipeptide ester bond due to suboptimal pH conditions.
Q2: What are the ideal storage conditions for this compound samples?
A2: For long-term storage, lyophilized (freeze-dried) this compound should be stored at -20°C or lower in a tightly sealed container, protected from light. If in solution, it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I use acidic or basic conditions for the extraction of this compound?
A3: It is strongly recommended to avoid acidic or basic conditions. The ester bond in this compound is prone to hydrolysis at non-neutral pH. Maintaining a pH of around 7 is crucial for its stability.[4]
Q4: My LC-MS results show a peak with a mass increase of 18 Da. What does this indicate?
A4: A mass increase of 18 Da is characteristic of a hydrolysis event. In the case of this compound, this strongly suggests the cleavage of the ester bond, resulting in a linearized, less active form of the peptide.
Q5: Are there any specific amino acids in this compound that are particularly susceptible to degradation?
A5: While the exact amino acid sequence of all this compound variants may differ, cyanopeptolins often contain residues like tyrosine and methionine, which are susceptible to oxidation.[5][6][7][8]
Experimental Protocols
Protocol 1: Extraction of this compound from Nostoc Biomass
-
Harvesting: Harvest cyanobacterial biomass by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a neutral pH buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Homogenization: Resuspend the washed cell pellet in 75% methanol containing a broad-spectrum protease inhibitor cocktail. Homogenize the cells using a bead beater or sonicator on ice.
-
Extraction: Stir the homogenate for 4 hours at 4°C, protected from light.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing this compound.
-
Re-extraction: Repeat the extraction process (steps 3-6) on the pellet at least once more to ensure complete recovery.
-
Solvent Evaporation: Combine the supernatants and evaporate the methanol under reduced pressure at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in a minimal volume of a neutral buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0) for further purification.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
-
Cartridge Conditioning: Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.
-
Sample Loading: Load the reconstituted extract onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with two column volumes of water to remove salts and other polar impurities.
-
Elution: Elute this compound from the cartridge using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Fraction Collection: Collect the fractions and analyze them by HPLC or LC-MS to identify the fractions containing this compound.
-
Drying: Evaporate the solvent from the positive fractions under reduced pressure at a temperature below 30°C.
Visualizations
References
- 1. Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into the Cyanobacterial Deg/HtrA Proteases [frontiersin.org]
- 3. Frontiers | Production of High Amounts of Hepatotoxin Nodularin and New Protease Inhibitors Pseudospumigins by the Brazilian Benthic Nostoc sp. CENA543 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Cyclic Depsipeptide Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to enhance the bioavailability of cyclic depsipeptide inhibitors, with a focus on compounds like Nostopeptin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability for cyclic depsipeptides like this compound?
A1: The oral bioavailability of cyclic depsipeptides is primarily limited by two factors:
-
Low Permeability: Due to their relatively large size and polar nature, cyclic peptides do not easily cross the intestinal epithelial barrier.[1][2][3]
-
Enzymatic Degradation: Although cyclization offers some protection, these peptides can still be susceptible to degradation by proteases in the gastrointestinal (GI) tract.[1][2]
Q2: What are the main strategies to improve the oral bioavailability of these inhibitors?
A2: Key strategies can be broadly categorized into:
-
Chemical Modifications: Altering the peptide structure to improve its stability and permeability. This includes techniques like N-methylation and lipidation.
-
Formulation Strategies: Incorporating the peptide into a delivery system that protects it from the GI environment and facilitates its absorption. Examples include liposomes and nanoparticles.
-
Use of Excipients: Co-administering the peptide with absorption enhancers or enzyme inhibitors.
Q3: How does this compound exert its inhibitory effect?
A3: this compound is a serine protease inhibitor. It functions by binding to the active site of serine proteases, preventing them from carrying out their normal function of cleaving other proteins. This inhibition can disrupt signaling pathways that are dependent on the activity of these proteases.
Troubleshooting Guides
Problem: Low Permeability in Caco-2 Cell Assays
| Possible Cause | Troubleshooting Steps |
| High polarity of the cyclic depsipeptide. | Chemical Modification: Introduce lipophilic moieties to the peptide structure. This can be achieved through the conjugation of fatty acids or other lipid groups. Formulation: Encapsulate the peptide in liposomes or lipid-based nanoparticles to facilitate its transport across the cell monolayer. |
| Active efflux by transporters like P-glycoprotein (P-gp). | Co-administration with Inhibitors: Perform the Caco-2 assay in the presence of known P-gp inhibitors (e.g., verapamil) to determine if efflux is a significant factor. Structural Modification: Modify the peptide structure to reduce its affinity for efflux transporters. |
| Large molecular size. | Conjugation with Cell-Penetrating Peptides (CPPs): Attach a CPP to your cyclic depsipeptide to facilitate its translocation across the cell membrane. |
Problem: Degradation of the Inhibitor in Simulated Gastric Fluid
| Possible Cause | Troubleshooting Steps |
| Susceptibility to acidic hydrolysis. | Enteric Coating: Formulate the peptide in an enteric-coated capsule or tablet that will only dissolve in the higher pH environment of the small intestine. |
| Proteolytic degradation by pepsin. | Co-formulation with Protease Inhibitors: Include a general protease inhibitor in your formulation. Structural Modification: Introduce non-natural amino acids or D-amino acids into the peptide sequence to increase its resistance to enzymatic cleavage. |
Quantitative Data on Bioavailability Enhancement
| Cyclic Peptide | Enhancement Strategy | Fold Increase in Bioavailability | Reference Compound Bioavailability (%) | Enhanced Bioavailability (%) |
| A cyclic RGD hexapeptide | Lipophilic Prodrug Charge Masking | > 70-fold | 0.58 ± 0.11 | 43.8 ± 14.9 |
| Thrombin Inhibitor | Thioether Cyclization & N-acylation | - | - | up to 18% (in rats) |
| Somatostatin Analogue (Octreotide) | Structural Modification (D-amino acids) | - | <3 minutes (half-life of native) | 100 minutes (half-life of analogue) |
| Cyclosporine A | N-methylation, non-canonical amino acids | - | - | 20-70% |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is a standard in vitro method to predict the intestinal absorption of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound) and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
LC-MS/MS for analysis
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C and 5% CO2.
-
Seeding: Seed the Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Allow the cells to grow and differentiate for 21-25 days, forming a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be above 250 Ω·cm².
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
-
Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Liposomal Encapsulation of this compound
This protocol describes a common method for encapsulating a hydrophilic peptide like this compound into liposomes.
Materials:
-
Phospholipids (B1166683) (e.g., DSPC)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with a solution of this compound in PBS by vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm) multiple times.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Determine the encapsulation efficiency by lysing the liposomes with a detergent and quantifying the amount of encapsulated peptide using HPLC.
Visualizations
Caption: Serine Protease Inhibition by this compound.
Caption: Bioavailability Assessment Workflow.
References
Addressing non-specific binding of Nostopeptin B in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the non-specific binding of Nostopeptin B in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a cyclic depsipeptide produced by the cyanobacterium Nostoc minutum. It is a potent inhibitor of the serine proteases elastase and chymotrypsin[1][2][3][4]. It belongs to the larger class of cyanopeptolins, which are known for their protease inhibition activity[2][4][5].
Q2: What are the reported inhibitory concentrations (IC50) for this compound?
The following table summarizes the reported IC50 values for this compound against its primary targets:
| Target Enzyme | IC50 (µg/mL) |
| Elastase | 11.0 |
| Chymotrypsin (B1334515) | 1.6 |
Data sourced from Okino et al., 1997.[1]
Q3: What are the potential causes of non-specific binding of this compound in my cellular assay?
Non-specific binding of this compound can arise from several factors:
-
Hydrophobic Interactions: As a cyclic peptide, this compound may exhibit hydrophobic properties, leading to its binding to hydrophobic surfaces of plasticware or other cellular components.
-
Ionic Interactions: The peptide may have charged residues that can interact with oppositely charged molecules on cell surfaces or other proteins.
-
High Concentration: Using excessively high concentrations of this compound can lead to off-target effects and non-specific binding.
-
Cell Type and Density: The composition of the cell membrane and the density of cells in culture can influence the extent of non-specific binding.
Q4: How can I differentiate between specific and non-specific binding of this compound?
To confirm that the observed effects are due to the specific inhibition of elastase or chymotrypsin, consider the following strategies:
-
Competition Assay: Co-incubate your cells with this compound and a known, structurally unrelated inhibitor of the same target protease. If the effect of this compound is diminished, it suggests specific binding to the target.
-
Use of a Negative Control Peptide: If available, use an inactive analog of this compound. This control should have a similar chemical structure but lack inhibitory activity against the target proteases. A lack of effect with the inactive analog would support the specificity of this compound.
-
Dose-Response Curve: Generate a dose-response curve for this compound. Specific binding should exhibit a saturable binding curve, whereas non-specific binding is often linear and non-saturable.
Troubleshooting Guides
Issue 1: High background signal or unexpected cellular effects observed in the presence of this compound.
This issue may be due to non-specific binding of this compound to cellular components other than its intended targets.
dot
Caption: Troubleshooting workflow for high background signal.
Solution 1.1: Optimize this compound Concentration
Using a concentration of this compound that is too high can lead to non-specific binding.
-
Recommendation: Perform a dose-response experiment to determine the lowest effective concentration of this compound that yields the desired inhibitory effect. Start with a concentration range around the known IC50 values.
Solution 1.2: Incorporate Blocking Agents
Blocking agents can saturate non-specific binding sites on cells and plasticware.
-
Recommendation: Add a protein-based blocking agent to your assay buffer. The choice of blocking agent may need to be empirically determined.
| Blocking Agent | Recommended Starting Concentration |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) |
| Casein | 0.1 - 0.5% (w/v) |
| Non-fat Dry Milk | 1 - 5% (w/v) |
| Normal Serum | 1 - 5% (v/v) |
Solution 1.3: Modify Assay Buffer Conditions
Adjusting the ionic strength or pH of the assay buffer can help to reduce non-specific electrostatic interactions.
-
Recommendation:
-
Ionic Strength: Increase the salt concentration of your buffer (e.g., by adding 50-150 mM NaCl).
-
pH: Test a range of pH values around the physiological pH (7.2-7.6) to find the optimal condition that minimizes non-specific binding without affecting cell viability or enzyme activity.
-
Solution 1.4: Add a Non-ionic Detergent
Low concentrations of non-ionic detergents can help to disrupt non-specific hydrophobic interactions.
-
Recommendation: Add a low concentration of a non-ionic detergent to your assay buffer.
| Detergent | Recommended Starting Concentration |
| Tween-20 | 0.01 - 0.05% (v/v) |
| Triton X-100 | 0.01 - 0.05% (v/v) |
Experimental Protocols
Protocol 1: General Protocol for Reducing Non-Specific Binding of this compound in a Cell-Based Assay
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer containing the chosen blocking agent(s) and/or detergent. It is recommended to test different combinations in a pilot experiment.
-
Example Assay Buffer: PBS containing 1% BSA and 0.05% Tween-20.
-
-
-
Blocking Step:
-
Remove the culture medium from the wells.
-
Wash the cells once with the assay buffer.
-
Add the assay buffer to the cells and incubate for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Remove the blocking buffer and add the this compound dilutions to the cells.
-
Incubate for the desired period.
-
-
Assay Readout: Proceed with your specific assay protocol to measure the desired endpoint (e.g., enzyme activity, cell viability, etc.).
Signaling Pathways
While this compound directly inhibits proteases and does not have a known direct effect on signaling pathways, its inhibition of elastase and chymotrypsin can have downstream consequences on cellular processes.
Elastase and Chymotrypsin in Cellular Processes
Elastase and chymotrypsin are serine proteases that can degrade extracellular matrix proteins and be involved in inflammatory responses. Their inhibition by this compound can modulate these processes.
dot
Caption: Inhibition of elastase and chymotrypsin by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nostopeptin B Yield from Nostoc Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Nostopeptin B from Nostoc cultures. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a cyclic depsipeptide, a type of non-ribosomal peptide (NRP), produced by cyanobacteria of the genus Nostoc.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, which include potent inhibition of enzymes such as elastase and chymotrypsin.[2][3] This inhibitory action makes them promising candidates for the development of new therapeutic agents.[1][4]
Q2: What are the primary factors influencing this compound yield in Nostoc cultures?
A2: The production of this compound, like many other cyanobacterial secondary metabolites, is intricately linked to various cultivation parameters. Key factors include nutrient availability (especially nitrogen and phosphorus), light intensity and quality, temperature, pH, and culture density.[5][6][7][8] Optimizing these factors can significantly enhance the yield of the target compound.
Q3: Which Nostoc species are known to produce Nostopeptins?
A3: Nostopeptins A and B were first isolated from the cultured freshwater cyanobacterium Nostoc minutum (NIES-26).[2] Other Nostoc species also produce a variety of bioactive peptides, and it is crucial to select and screen strains for their potential to produce high yields of this compound.[1][4]
Q4: What is the biosynthetic pathway for this compound?
A4: this compound is synthesized via a mixed Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway.[1] These are large, multi-enzyme complexes that assemble the peptide from amino acid and short-chain carboxylic acid precursors in a modular fashion. Understanding this pathway is crucial for potential metabolic engineering strategies to improve yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cultivation of Nostoc for this compound production.
Problem 1: Slow or No Growth of Nostoc Culture
-
Question: My Nostoc culture is growing very slowly or has stopped growing altogether. What could be the cause and how can I fix it?
-
Answer: Slow growth in Nostoc cultures can be attributed to several factors:
-
Inappropriate Medium: Ensure you are using a suitable medium such as BG-11 or a modified version. For some Nostoc species, a nitrogen-free medium is preferred as they can fix atmospheric nitrogen.[9]
-
Suboptimal Light and Temperature: Nostoc generally grows well at temperatures between 20-30°C and moderate light intensities (e.g., 30-60 µmol photons m⁻² s⁻¹).[10] Both excessively high and low light can inhibit growth.
-
pH Imbalance: The pH of the culture medium should be maintained within the optimal range for your specific Nostoc strain, typically between 7.5 and 9.0.[5]
-
Nutrient Limitation: While nutrient limitation can sometimes trigger secondary metabolite production, severe depletion of essential nutrients like phosphorus will hinder overall biomass accumulation.
-
Contamination: Check your culture for bacterial or fungal contamination under a microscope. Contaminants can compete for nutrients and inhibit Nostoc growth.
-
Problem 2: Low Yield of this compound Despite Good Biomass
-
Question: I have a healthy, dense culture of Nostoc, but the yield of this compound is very low. How can I increase its production?
-
Answer: High biomass does not always correlate with high yields of secondary metabolites. To specifically enhance this compound production, consider the following strategies:
-
Nutrient Stress: Inducing moderate nutrient stress, particularly phosphate (B84403) limitation, has been shown to increase the production of related nostopeptins in other cyanobacteria.[11][12] You can experiment with reducing the initial phosphate concentration in your culture medium.
-
High-Density Cultivation: Cultivating Nostoc to a high cell density has been demonstrated to upregulate the production of various secondary metabolites.[6] This may be due to quorum-sensing-like mechanisms.
-
Light Stress: Modifying light conditions can be a powerful tool. For the related cyanotoxin cryptophycin, produced by Nostoc sp. ATCC 53789, orange-red constant light of medium intensity was found to be optimal for yield improvement.[5][13] Experimenting with different light wavelengths and intensities could be beneficial.
-
Harvesting at the Right Growth Phase: Secondary metabolite production often peaks during the stationary phase of growth. Conduct a time-course experiment to determine the optimal harvest time for your culture.
-
Problem 3: Contamination of the Nostoc Culture
-
Question: My Nostoc culture is contaminated with bacteria/fungi. What are the best practices to prevent and manage contamination?
-
Answer: Maintaining an axenic (pure) culture is critical for consistent results.
-
Prevention:
-
Sterile Technique: Always use aseptic techniques when handling cultures, media, and equipment.
-
Filtered Air: If aerating your culture, ensure the air is passed through a sterile filter.
-
Clean Environment: Work in a clean and controlled environment, such as a laminar flow hood.
-
-
Management:
-
Antibiotics/Antifungals: While not ideal for long-term cultivation, the short-term use of specific antibiotics or antifungals can help to clean up a contaminated culture. However, be aware that these may also affect your Nostoc culture.
-
Physical Separation: For filamentous Nostoc, you can attempt to physically separate a clean filament under a microscope and transfer it to fresh, sterile media.
-
Improving Drainage: In non-liquid cultures, improving drainage can help reduce the growth of contaminants that thrive in overly moist conditions.[14][15]
-
-
Data Presentation
Table 1: Influence of Abiotic Factors on Secondary Metabolite Production in Nostoc and Related Cyanobacteria.
| Factor | Condition | Organism | Target Metabolite | Observed Effect on Yield | Reference |
| Light Wavelength | Orange-red light | Nostoc sp. ATCC 53789 | Cryptophycin-1 | Doubled concentration compared to blue light | [5][13] |
| Light Intensity | Medium intensity | Nostoc sp. ATCC 53789 | Cryptophycin-1 | Optimal for both growth and metabolite expression | [5][13] |
| Photoperiod | Constant light (24:0) | Nostoc sp. ATCC 53789 | Cryptophycin-1 | Higher yield compared to 16:8 light:dark cycle | [13] |
| pH | 8.5 - 9.0 | Nostoc sp. ATCC 53789 | Cryptophycin-1 | Better performance | [5] |
| Temperature | 25°C | Nostoc sp. ATCC 53789 | Cryptophycin-1 | Better performance | [5] |
| Phosphate | Low concentration | Microcystis aeruginosa | Nostopeptin 920 | Increased content | [11][12] |
| Nitrate | Presence required | Nostoc sp. ATCC 53789 | Cryptophycin-1 | Essential for production | [5] |
| Culture Density | High density | Nostoc punctiforme | Anabaenopeptin | Pronounced upregulation | [6] |
Experimental Protocols
1. Cultivation of Nostoc for this compound Production (Adapted from general Nostoc cultivation protocols)
This protocol provides a general framework. Optimal conditions should be determined empirically for your specific Nostoc strain and experimental goals.
-
Materials:
-
Nostoc sp. culture
-
BG-11 medium (or modified version with reduced phosphate for stress induction)
-
Sterile culture flasks or photobioreactor
-
Light source with adjustable intensity and wavelength
-
Incubator or temperature-controlled room
-
Sterile air supply with filter (for aerated cultures)
-
-
Procedure:
-
Prepare sterile BG-11 medium according to the standard formulation. For stress experiments, prepare a modified medium with a reduced concentration of K₂HPO₄.
-
Inoculate the sterile medium with a healthy, actively growing Nostoc culture under aseptic conditions.
-
Incubate the culture at 25°C under a 16:8 hour light:dark cycle with a light intensity of 30-60 µmol photons m⁻² s⁻¹. For yield enhancement, consider using constant orange-red light.[5][13]
-
If using a photobioreactor, provide gentle aeration with sterile-filtered air to ensure mixing and gas exchange. For flask cultures, manual shaking once or twice a day is recommended.
-
Monitor the growth of the culture by measuring biomass (e.g., dry weight) or optical density at 750 nm.
-
Harvest the cells in the late logarithmic or early stationary phase by centrifugation or filtration.
-
Lyophilize (freeze-dry) the harvested biomass for subsequent extraction.
-
2. Extraction and Quantification of this compound (General protocol for cyanobacterial peptides)
-
Materials:
-
Lyophilized Nostoc biomass
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or Mass Spectrometry (MS) detector
-
This compound standard (if available)
-
-
Procedure:
-
Extraction:
-
Extract the lyophilized biomass (e.g., 1 g) with 80% aqueous methanol (e.g., 3 x 50 mL) using sonication or vigorous shaking.
-
Centrifuge the extract to pellet the cell debris and collect the supernatant.
-
Combine the supernatants and evaporate the methanol under reduced pressure.
-
-
Liquid-Liquid Partitioning:
-
Partition the aqueous residue against n-hexane to remove nonpolar compounds like chlorophylls. Discard the hexane (B92381) layer.
-
Subsequently, partition the aqueous layer against ethyl acetate. The this compound is expected to be in the ethyl acetate fraction.
-
Evaporate the ethyl acetate fraction to dryness.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Redissolve the dried ethyl acetate extract in a small volume of methanol/water.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water and then with a low percentage of methanol in water to remove polar impurities.
-
Elute the this compound with a higher concentration of methanol.
-
Evaporate the eluate to dryness and redissolve in a known volume of methanol for HPLC analysis.
-
-
HPLC Quantification:
-
Inject the prepared sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with water and acetonitrile (B52724) (both often containing a small amount of formic acid, e.g., 0.1%) as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 280 nm) or use a mass spectrometer for more specific detection.
-
Quantify the this compound peak by comparing its area to a calibration curve generated with a known concentration of a this compound standard. If a standard is not available, relative quantification can be performed.
-
-
Visualizations
Caption: Generalized NRPS/PKS biosynthetic pathway for this compound.
Caption: Experimental workflow for this compound production and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. datapdf.com [datapdf.com]
- 3. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 [mdpi.com]
- 4. Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Density Cultivation of Terrestrial Nostoc Strains Leads to Reprogramming of Secondary Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of culture conditions on growth and metabolomic profiles of freshwater cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE TOXIC CYANOBACTERIUM NOSTOC SP. STRAIN 152 PRODUCES HIGHEST AMOUNTS OF MICROCYSTIN AND NOSTOPHYCIN UNDER STRESS CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the Cultivation of Nostoc sp. under Controlled Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Modification of Light Parameters on the Production of Cryptophycin, Cyanotoxin with Potent Anticancer Activity, in Nostoc sp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SS-AGR-431/AG430: Biology and Management of Nostoc (Cyanobacteria) in Nurseries and Greenhouses [edis.ifas.ufl.edu]
- 15. hgic.clemson.edu [hgic.clemson.edu]
Refining purification protocols to remove impurities from Nostopeptin B preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Nostopeptin B. Our aim is to offer practical solutions to common challenges encountered during the isolation and purification of this potent elastase and chymotrypsin (B1334515) inhibitor from cyanobacterial extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a cyclic depsipeptide produced by the cyanobacterium Nostoc minutum.[1] As a cyclic peptide containing several hydrophobic amino acid residues, it exhibits significant hydrophobicity. This property is the primary consideration for developing effective purification protocols, particularly for chromatographic methods. Its molecular weight is approximately 927.11 g/mol .[1]
Q2: What are the common impurities found in this compound preparations?
A2: this compound is a natural product, so impurities are typically other co-extracted secondary metabolites from Nostoc minutum. These can include a wide range of compounds such as other cyclic peptides, alkaloids, flavonoids, phenolic compounds, and pigments (e.g., chlorophylls).[2][3] During purification, you may also encounter artifacts from the extraction and purification process itself, such as solvent adducts.
Q3: What is the recommended initial purification strategy for a crude this compound extract?
A3: A multi-step strategy is recommended, starting with solvent partitioning to enrich the hydrophobic fraction containing this compound. This is typically followed by a preliminary chromatographic step like flash chromatography on a reversed-phase silica (B1680970) gel (e.g., ODS). The final purification is almost always achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which offers the highest resolution.
Q4: Can Solid-Phase Extraction (SPE) be used for this compound purification?
A4: Yes, Solid-Phase Extraction (SPE) with a reversed-phase sorbent (e.g., C18) is an excellent method for the initial cleanup and concentration of this compound from crude extracts.[4][5][6] It can effectively remove polar impurities, salts, and pigments prior to HPLC, which can help to extend the life of the HPLC column and improve the overall purification efficiency. A generic SPE protocol for peptides can be adapted for this compound.[4]
Troubleshooting Guides
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
This guide addresses common issues encountered during the RP-HPLC purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: The peptide may be interacting with residual silanol (B1196071) groups on the silica-based column packing.[7] 2. Peptide Aggregation: Due to its hydrophobicity, this compound may aggregate, leading to poor peak shape.[7] 3. Low Acid Concentration: Insufficient ion-pairing agent (e.g., TFA) in the mobile phase.[7] | 1. Optimize Mobile Phase Additive: Ensure an adequate concentration of trifluoroacetic acid (TFA), typically 0.1%, in both mobile phase A (water) and B (acetonitrile). This helps to mask silanol interactions. 2. Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can reduce peptide aggregation and improve peak symmetry.[7] 3. Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry. |
| Broad Peaks | 1. Suboptimal Gradient: The elution gradient may be too steep, not allowing for proper focusing of the analyte band. 2. High Flow Rate: The flow rate may be too high for efficient mass transfer. | 1. Shallow the Gradient: Decrease the gradient slope around the elution point of this compound. For example, if it elutes at 45% acetonitrile (B52724) with a 5-80% gradient over 20 minutes, try a 35-55% gradient over the same or a longer time.[7] 2. Reduce Flow Rate: Lowering the flow rate can sometimes improve peak sharpness, though it will increase the run time.[7] |
| Low Recovery | 1. Poor Solubility: this compound may not be fully dissolved in the injection solvent, or it may be precipitating on the column. 2. Adsorption: The peptide may be irreversibly adsorbing to the column or other components of the HPLC system.[7] | 1. Optimize Injection Solvent: Ensure the crude sample is fully dissolved. It may be necessary to use a small amount of a stronger, water-miscible organic solvent like isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the sample before dilution. 2. Passivate the HPLC System: To minimize adsorption to metallic surfaces, especially in older systems, you can passivate the system with a strong acid. Using a biocompatible (PEEK) HPLC system is also a good option.[7] |
| High Backpressure | 1. Column Contamination: Buildup of particulate matter or precipitated sample components on the column frit.[8] 2. Buffer Precipitation: If buffers are used and are not fully soluble in the mobile phase mixture. | 1. Filter Samples: Always filter your samples through a 0.22 µm syringe filter before injection. 2. Use a Guard Column: A guard column will protect your analytical column from contaminants.[8] 3. Column Washing: Implement a regular column washing protocol with strong solvents to remove adsorbed material.[8] |
| Ghost Peaks | 1. Contaminated Mobile Phase: Impurities in the solvents or water. 2. Carryover from Previous Injection: Residual sample remaining in the injector or on the column. | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. 2. Injector Wash: Ensure the injector wash solution is effective and the wash program is adequate. 3. Blank Injections: Run blank injections (injecting mobile phase) between samples to check for carryover. |
Experimental Protocols
Illustrative Solid-Phase Extraction (SPE) Protocol for this compound Cleanup
This protocol is a starting point and may require optimization.
-
Sorbent: C18 SPE Cartridge
-
Conditioning: Wash the cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and dilute with water containing 0.1% TFA. Load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of a weak solvent mixture (e.g., 10-20% acetonitrile in water with 0.1% TFA) to elute polar impurities.
-
Elution: Elute this compound with a stronger solvent mixture (e.g., 60-80% acetonitrile in water with 0.1% TFA). Collect the eluate.
-
Drying: Evaporate the solvent from the eluate under vacuum. The sample is now ready for HPLC purification or analysis.
General RP-HPLC Protocol for this compound Purification
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale or a larger diameter for preparative scale).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A common starting gradient is a linear gradient from 10% to 90% B over 30-40 minutes. This should be optimized based on the retention time of this compound.
-
Flow Rate: 1 mL/min for an analytical column. Adjust for preparative columns.
-
Detection: UV detection at 214 nm and 280 nm.
-
Temperature: 30-40°C. This can be increased to improve peak shape.
Quantitative Data
The following table presents illustrative data for a typical multi-step purification of this compound. Actual results will vary depending on the starting material and the specific conditions used.
| Purification Step | Total Mass (mg) | Purity of this compound (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 1000 | ~1 | - | 100 |
| Solvent Partitioning | 200 | ~5 | 100 (of enriched fraction) | 20 |
| Flash Chromatography | 50 | ~40 | 25 | 5 |
| Preparative RP-HPLC | 8.5 | >95 | 17 | 0.85 |
Visualizations
References
- 1. web.uwm.edu [web.uwm.edu]
- 2. jetir.org [jetir.org]
- 3. ijfans.org [ijfans.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Best Practices for Peptide Protease Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of peptide protease inhibitors. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
Issue 1: Reduced or No Inhibitor Activity
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Lyophilized Powder: Ensure inhibitors were stored at -20°C or colder for long-term storage, protected from light and moisture.[1][2][3][4] Avoid repeated freeze-thaw cycles.[1][2][4][5] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[1][2][4][5] - Stock Solutions: Verify that stock solutions were stored at the recommended temperature (typically -20°C) and for the appropriate duration.[2] Some inhibitors have limited stability in solution.[2] Aliquoting into single-use volumes is highly recommended to avoid degradation from multiple freeze-thaw cycles.[1][2][5] |
| Incorrect Reconstitution | - Solvent Choice: Confirm that the correct solvent was used for reconstitution. Hydrophilic peptides generally dissolve in aqueous solutions, while hydrophobic peptides may require organic solvents like DMSO or acetonitrile.[6][7][8] - Dissolution Technique: Ensure the peptide was fully dissolved. Gentle vortexing or sonication can aid dissolution.[7] For tablet inhibitors, grinding the tablet before adding the solvent can improve solubility.[9] |
| Degradation in Working Solution | - pH Sensitivity: Check the pH of your experimental buffer. Some inhibitors are unstable at certain pH ranges.[10] - Short Half-Life: Some inhibitors, like PMSF, have a short half-life in aqueous solutions and may need to be added fresh to the buffer immediately before use.[11][12] |
| Incompatibility with Assay Components | - Reducing Agents: Be aware that some assay components, like reducing agents, can inactivate certain inhibitors. - EDTA: If using a protease inhibitor cocktail, check if it contains EDTA. EDTA can interfere with downstream applications such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins.[10] |
Issue 2: Sample Precipitation After Adding Inhibitor
| Possible Cause | Troubleshooting Steps |
| Poor Inhibitor Solubility | - Concentration Too High: The concentration of the inhibitor stock solution may be too high. Try diluting the stock solution before adding it to your sample. - Incorrect Solvent: The solvent used to dissolve the inhibitor may not be compatible with your sample buffer. Consider using a different solvent or a smaller volume of the current solvent. For hydrophobic peptides, dissolving in a small amount of DMSO before diluting with an aqueous buffer is a common strategy.[6][7][8] |
| Inhibitor Salt Form | - Salt Incompatibility: The salt form of the inhibitor (e.g., hydrochloride salt) may be incompatible with the ionic strength of your buffer, leading to precipitation. Consider using a different salt form or adjusting the buffer composition. |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: How should I store lyophilized peptide protease inhibitors?
For long-term storage, lyophilized peptide inhibitors should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture.[1][2][3][4] For short-term storage (weeks to a month), they can be kept at 4°C.[1]
Q2: What is the proper way to handle inhibitor vials?
Before opening, always allow the vial of the lyophilized inhibitor to warm to room temperature in a desiccator.[1][2][5] This prevents condensation from forming inside the vial, which can degrade the peptide.[1][5]
Q3: How should I store reconstituted peptide inhibitors?
Reconstituted peptide inhibitors are less stable than their lyophilized form.[1] It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1][2][5] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1][2][5]
Q4: Are there any specific safety precautions I should take?
Always consult the Safety Data Sheet (SDS) for each inhibitor. Some inhibitors, like PMSF, are toxic and should be handled with appropriate personal protective equipment (PPE) in a fume hood.[10]
Reconstitution and Use
Q5: What is the best solvent to use for reconstituting my peptide inhibitor?
The choice of solvent depends on the properties of the peptide.
-
Hydrophilic peptides: Can typically be dissolved in sterile water or aqueous buffers.[6][7]
-
Hydrophobic peptides: May require organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile.[6][7][8] It is often recommended to dissolve the peptide in a small amount of organic solvent first and then slowly add it to the aqueous buffer.[8]
Q6: How can I improve the solubility of a difficult-to-dissolve peptide inhibitor?
-
Sonication: Gentle sonication can help break up aggregates and improve dissolution.[7]
-
pH Adjustment: For charged peptides, adjusting the pH of the solution can increase solubility. Acidic peptides are more soluble in basic buffers, and basic peptides are more soluble in acidic buffers.[7]
-
Grinding: For tablet-form inhibitors, grinding them into a powder before adding the solvent increases the surface area and aids dissolution.[9]
Q7: Should I use a single inhibitor or a protease inhibitor cocktail?
For general protein extraction, a protease inhibitor cocktail is often recommended as it provides broad-spectrum protection against multiple classes of proteases.[10] Single inhibitors are typically used when the target protease is known.
Q8: When should I add the protease inhibitor to my sample?
Protease inhibitors should be added to the lysis buffer immediately before cell or tissue homogenization.[4][13] This ensures that the inhibitors are present to inactivate proteases as soon as they are released from cellular compartments. For inhibitors with a short half-life in aqueous solutions, such as PMSF, it is crucial to add them fresh.[11][12]
Quantitative Data Summary
Table 1: Stability of Common Peptide Protease Inhibitors in Solution
| Inhibitor | Solvent | Concentration | Storage Temperature | Stability |
| Aprotinin | Aqueous buffer (pH 7-8) | ~33 mg/mL | 2-8°C | ~1 week |
| Aqueous buffer | - | -20°C | ~6 months (in aliquots) | |
| 0.9% NaCl with 0.9% benzyl (B1604629) alcohol | 10 mg/mL | 0-5°C | <4.3% loss per year[14] | |
| Bestatin Hydrochloride | DMSO, distilled water, or ethanol (B145695) | - | -20°C | Up to 1 month[1] |
| E-64 | Aqueous solution | 1 mM | -20°C | Stable for months[10] |
| Diluted aqueous solution (neutral pH) | - | - | Stable for days[10] | |
| Water/methanol or ethanol (1:1) | - | 2-8°C | 1 day | |
| Water/methanol or ethanol (1:1) | - | -20°C | 1-2 months | |
| Leupeptin | Aqueous solution | 10 mM | 4°C | 1 week[2] |
| Aqueous solution | 10 mM | -20°C | 1 month[2] | |
| Aqueous solution | - | -20°C | At least 6 months (in aliquots) | |
| Working solution (10-100 µM) | - | Room Temperature | A few hours[2] | |
| PMSF | Aqueous solution (pH 7.0, 25°C) | - | - | Half-life of 110 minutes[11] |
| Aqueous solution (pH 7.5, 25°C) | - | - | Half-life of 55 minutes[11] | |
| Aqueous solution (pH 8.0, 25°C) | - | - | Half-life of 35 minutes[11] | |
| Isopropyl alcohol | - | -20°C | Up to 3 months[15] | |
| DMSO | - | -20°C | ~6 months[11] | |
| Protease Inhibitor Cocktail (reconstituted) | Deionized water | 100X | -20°C | Up to 2 weeks[9][16] |
Table 2: Solubility of Common Peptide Protease Inhibitors
| Inhibitor | Solvent | Solubility |
| Aprotinin | Water | >10 mg/mL[14] |
| Bestatin Hydrochloride | Water | 10 mg/mL[17] |
| Methanol | Up to 5 mg/mL[17] | |
| DMSO | >25 mg/mL[1] | |
| E-64 | Water | 20 mg/mL (may require heating)[10][18] |
| DMSO | 25 mg/mL[18] | |
| Ethanol/Water (1:1) | 20 mg/mL | |
| Leupeptin | Water | 50 mg/mL |
| Methanol, Ethanol, Acetic Acid, DMF, DMSO | Readily soluble | |
| PMSF | Isopropyl alcohol, Ethanol, Methanol, DMSO | Soluble[11][19] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide Protease Inhibitors
-
Equilibrate: Allow the vial of lyophilized peptide to reach room temperature in a desiccator before opening.
-
Solvent Preparation: Prepare the appropriate sterile solvent (e.g., sterile water, DMSO, or ethanol) based on the peptide's properties.
-
Dissolution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration. Gently vortex or swirl to dissolve the peptide completely. Sonication can be used for peptides that are difficult to dissolve.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into single-use polypropylene (B1209903) tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a General Protease Inhibitor Cocktail (100X Stock)
This protocol is an example and the specific composition may need to be optimized for your application.
-
Prepare Individual Stock Solutions:
-
AEBSF: 100 mM in sterile water.
-
Aprotinin: 2 mg/mL in sterile water.
-
Bestatin: 1 mM in sterile water.
-
E-64: 1 mM in sterile water.
-
Leupeptin: 1 mM in sterile water.
-
Pepstatin A: 1 mM in DMSO or ethanol.
-
-
Combine Stocks: In a sterile tube, combine the individual stock solutions to the desired final concentrations in the 100X cocktail.
-
Storage: Aliquot the 100X cocktail and store at -20°C for up to 6 months.
Protocol 3: Assessing Inhibitor Stability and Activity
-
Prepare Inhibitor Solution: Reconstitute the peptide inhibitor to a known concentration and store it under the desired test conditions (e.g., 4°C, room temperature, or -20°C).
-
Prepare Protease and Substrate: Prepare a solution of a known protease (e.g., trypsin) and a corresponding chromogenic or fluorogenic substrate.
-
Set up Assay: In a microplate, set up control wells (protease and substrate without inhibitor) and test wells (protease, substrate, and the stored inhibitor solution at various time points).
-
Incubate: Incubate the plate at the optimal temperature for the protease.
-
Measure Activity: Measure the absorbance or fluorescence over time using a plate reader.
-
Analyze Data: Calculate the rate of substrate cleavage for each condition. A decrease in the inhibitory effect over time indicates degradation of the inhibitor.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways where protease activity is critical and can be targeted by peptide inhibitors.
Caption: Caspase signaling pathway leading to apoptosis.
Caption: Matrix Metalloproteinase (MMP) activation and regulation.
Caption: The Ubiquitin-Proteasome pathway for protein degradation.
References
- 1. BESTATIN HYDROCHLORIDE CAS#: 65391-42-6 [m.chemicalbook.com]
- 2. ulab360.com [ulab360.com]
- 3. apexbt.com [apexbt.com]
- 4. goldbio.com [goldbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. interchim.fr [interchim.fr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. PMSF - Wikipedia [en.wikipedia.org]
- 12. goldbio.com [goldbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. PMSF | Cell Signaling Technology [cellsignal.com]
- 16. bio-protech.com.tw [bio-protech.com.tw]
- 17. rpicorp.com [rpicorp.com]
- 18. agscientific.com [agscientific.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Elastase Inhibitors: Nostopeptin B vs. Sivelestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of two distinct elastase inhibitors: Nostopeptin B, a natural cyclic depsipeptide, and Sivelestat, a synthetic competitive inhibitor. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
At a Glance: Inhibitory Potency
A direct comparison of this compound and Sivelestat in a single study under identical conditions is not available in the reviewed literature. However, a comparative overview can be drawn from individual studies. Sivelestat demonstrates significantly higher potency against human neutrophil elastase.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Elastase | 1.2 µM | [Okino et al., 1997][1] |
| Sivelestat | Human Neutrophil Elastase | 44 nM (0.044 µM) | [MedchemExpress.com][2] |
Note: IC50 values are dependent on experimental conditions (e.g., enzyme and substrate concentrations, buffer composition). The values presented are from separate studies and should be interpreted with caution.
Mechanism of Action
This compound , a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, functions as an elastase inhibitor.[1] The precise molecular interactions and the downstream signaling effects beyond direct enzyme inhibition are not extensively detailed in the available literature.
Sivelestat is a well-characterized competitive inhibitor of human neutrophil elastase.[2] It selectively binds to the active site of the enzyme, preventing the degradation of elastin (B1584352) and other extracellular matrix proteins.[3] This action mitigates tissue damage associated with excessive elastase activity, particularly in inflammatory conditions.[3][4]
Beyond direct enzyme inhibition, Sivelestat has been shown to modulate intracellular signaling pathways involved in inflammation and oxidative stress. Notably, it can inhibit the JNK/NF-κB signaling pathway and activate the Nrf2/HO-1 signaling pathway, contributing to its anti-inflammatory and cytoprotective effects.[3][5]
Signaling Pathway Modulated by Sivelestat
The following diagram illustrates the known signaling pathways affected by Sivelestat in the context of cellular stress and inflammation.
Caption: Signaling pathways modulated by Sivelestat.
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the inhibitory potential of a compound against neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (NE)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20)
-
Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Test compounds (this compound, Sivelestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add the test compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor like Sivelestat).
-
Add the Human Neutrophil Elastase solution to all wells except for the blank (no enzyme) wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic NE substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
References
- 1. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
A Comparative Guide to Elastase Inhibition: Nostopeptin B vs. Alpha-1 Antitrypsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct elastase inhibitors: Nostopeptin B, a natural cyclic peptide, and Alpha-1 Antitrypsin (A1AT), a crucial human plasma protein. The following sections present a comprehensive analysis of their inhibitory performance, supported by available experimental data, detailed methodologies for key experiments, and a visual representation of their inhibitory mechanisms.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and Alpha-1 Antitrypsin against elastase has been quantified using various kinetic parameters. A summary of these findings is presented below.
| Inhibitor | Parameter | Value | Elastase Source | Reference |
| This compound | IC50 | 1.2 µM | Not Specified | [1][2] |
| IC50 | 11.0 µg/mL | Not Specified | [3] | |
| Alpha-1 Antitrypsin (M1-type, normal) | k_assoc | 9.7 x 10^6 M⁻¹s⁻¹ | Neutrophil Elastase | [4] |
| Alpha-1 Antitrypsin (Z-type, deficient) | k_assoc | 4.5 x 10^6 M⁻¹s⁻¹ | Neutrophil Elastase | [4] |
IC50: Half-maximal inhibitory concentration. k_assoc: Association rate constant.
Mechanism of Inhibition
This compound: As a cyclic depsipeptide, this compound is believed to act as a competitive inhibitor of elastase.[5][6] Its rigid cyclic structure likely allows it to fit into the active site of the elastase enzyme, thereby blocking the access of the natural substrate, elastin. This binding prevents the catalytic activity of the enzyme.
Alpha-1 Antitrypsin (A1AT): A1AT is a member of the serpin (serine protease inhibitor) superfamily and functions as a "suicide" or irreversible inhibitor.[7][8] The mechanism involves A1AT presenting a reactive center loop to the elastase as if it were a substrate. When the elastase attempts to cleave this loop, a conformational change is triggered in the A1AT molecule. This change traps the elastase, forming a stable, inactive complex that is subsequently cleared from circulation.[9] This process is highly efficient, with a near 1:1 stoichiometry of inhibition.[10]
Experimental Protocols
The following are generalized protocols for the assays commonly used to determine the inhibitory activity of compounds like this compound and Alpha-1 Antitrypsin against elastase.
Elastase Inhibition Assay (for IC50 Determination)
This assay is typically used to determine the concentration of an inhibitor required to reduce the activity of elastase by 50%.
Materials:
-
Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide
-
Inhibitor (e.g., this compound)
-
Buffer: 0.2 M Tris-HCl (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, substrate, and inhibitor in the Tris-HCl buffer.
-
In the wells of a microplate, add a fixed amount of the elastase solution.
-
Add varying concentrations of the inhibitor to the wells. A control well with no inhibitor is also prepared.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the release of p-nitroaniline from the substrate by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of elastase inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve.
Association Rate Constant (k_assoc) Determination
This method is used to measure the rate at which an inhibitor binds to and inactivates an enzyme, and is particularly relevant for irreversible inhibitors like Alpha-1 Antitrypsin.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Inhibitor (e.g., Alpha-1 Antitrypsin)
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide
-
Buffer solution (e.g., PBS or Tris-HCl)
-
Spectrophotometer
Procedure:
-
Prepare solutions of HNE and the inhibitor at known concentrations in the buffer.
-
Mix the HNE and inhibitor solutions.
-
At various time points after mixing, take an aliquot of the mixture and add it to a solution containing the substrate.
-
Immediately measure the residual elastase activity by monitoring the rate of substrate cleavage (absorbance change) in the spectrophotometer.
-
The rate of inactivation is determined by plotting the natural logarithm of the residual enzyme activity against time.
-
The apparent second-order rate constant (k_assoc) is calculated from the slope of this plot and the known concentration of the inhibitor.
Summary and Conclusion
This compound and Alpha-1 Antitrypsin represent two different classes of elastase inhibitors with distinct mechanisms of action. This compound, a cyanobacterial metabolite, acts as a reversible, competitive inhibitor with an IC50 in the low micromolar range. In contrast, Alpha-1 Antitrypsin is a highly efficient, irreversible serpin that forms a stable covalent complex with elastase, characterized by a very high association rate constant.
The choice between these or similar inhibitors for therapeutic development would depend on the specific application. The high potency and irreversible nature of A1AT make it an ideal endogenous protector against elastase-mediated tissue damage. However, the smaller, cyclic structure of this compound could offer advantages in terms of synthesis, modification, and delivery, making it an interesting lead compound for the development of novel anti-elastase agents. Further research into the in vivo efficacy and pharmacokinetics of this compound and its analogs is warranted to fully assess its therapeutic potential.
References
- 1. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Z-type alpha 1-antitrypsin is less competent than M1-type alpha 1-antitrypsin as an inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. researchgate.net [researchgate.net]
- 10. α-1-Antitrypsin variants and the proteinase/antiproteinase imbalance in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Nostopeptin B: A Comparative Guide to Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, has garnered significant interest as a potent inhibitor of serine proteases, particularly elastase and chymotrypsin (B1334515). Understanding the relationship between its intricate structure and biological activity is paramount for the development of novel therapeutic agents targeting protease-mediated diseases. This guide provides a comparative analysis of this compound and its analogues, summarizing key structure-activity relationship (SAR) findings and presenting relevant experimental data and protocols.
Comparative Inhibitory Activity of this compound and Related Cyanopeptolins
The inhibitory potency of this compound and its analogues is primarily dictated by the specific amino acid residues within its cyclic structure. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected cyanopeptolins against elastase and chymotrypsin, highlighting key structural variations and their impact on activity.
| Compound | Key Structural Features | Elastase IC50 (µM) | Chymotrypsin IC50 (µM) |
| This compound | Ac-Gln side chain | 1.2 | 1.6 |
| Nostopeptin A | Butyric acid-Gln side chain | 1.3 | 1.4 |
| Micropeptin 982 | L-allo-Threonine at position 1 | 0.12 | - |
| Micropeptin with L-Serine | L-Serine at position 1 | No Inhibition | No Inhibition |
| Cyanopeptolin-Arg² | Arginine at position 2 | Inactive | Mildly Active (3.1–3.8) |
| Cyanopeptolin-Tyr² | Tyrosine at position 2 | Inactive | 0.26 |
Data Interpretation: The data reveals several key SAR principles for this compound and related cyanopeptolins:
-
The Amino Acid at Position 2 is a Key Determinant of Selectivity: The residue adjacent to the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety plays a crucial role in enzyme specificity. As seen with various cyanopeptolins, a hydrophobic amino acid at this position, such as the leucine (B10760876) in this compound, confers potent inhibition of elastase and chymotrypsin.[1][2] In contrast, cyanopeptolins with a basic amino acid like arginine at position 2 (CPs-Arg²) exhibit strong trypsin inhibition but are weak or inactive against chymotrypsin and elastase.[1] Conversely, those with a large hydrophobic residue like tyrosine (CPs-Tyr²) are potent and selective chymotrypsin inhibitors.[1]
-
Stereochemistry and Residue Type at Position 1 Influence Potency: The substitution of the standard threonine at position 1 with L-allo-threonine in micropeptin 982 resulted in a significant increase in elastase inhibitory activity, suggesting that stereochemical changes in this region can enhance binding.[3] Conversely, the replacement with L-serine completely abolished inhibitory activity, indicating a strict structural requirement at this position.[3]
-
Side Chain Modifications Have a Modest Effect: A comparison of nostopeptin A and B, which differ in the N-terminal acyl group of the glutamine side chain (butyric acid vs. acetyl), shows only minor differences in their inhibitory potency against both elastase and chymotrypsin.[4] This suggests that while the side chain is important, modifications at its terminus may not be critical for inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. The following are generalized protocols for elastase and chymotrypsin inhibition assays based on methods reported in the literature.
Porcine Pancreatic Elastase (PPE) Inhibition Assay
This assay measures the inhibition of elastase activity by monitoring the cleavage of a chromogenic substrate.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S AAPV-pNA)
-
Tris-HCl buffer (0.2 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (this compound and analogues)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve PPE in Tris-HCl buffer to a final concentration of 75 µg/mL.
-
Dissolve the substrate, S AAPV-pNA, in DMSO to prepare a stock solution and then dilute with Tris-HCl buffer to a final concentration of 2 mM.
-
Dissolve test compounds in DMSO to create a stock solution and prepare serial dilutions in Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.
-
Add 160 µL of the PPE solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Chymotrypsin Inhibition Assay
This assay quantifies the inhibition of chymotrypsin activity through the hydrolysis of a specific substrate.
Materials:
-
Bovine Pancreatic α-Chymotrypsin
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) or a fluorogenic substrate like FITC-casein.
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8, containing 20 mM CaCl2)
-
DMSO
-
Test compounds (this compound and analogues)
-
Spectrophotometer or fluorometer
Procedure (using a chromogenic substrate):
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl and dilute to the working concentration in Tris-HCl buffer.
-
Dissolve BTEE in a suitable organic solvent like methanol (B129727) and then dilute in the assay buffer.
-
Dissolve test compounds in DMSO and prepare serial dilutions in the assay buffer.
-
-
Assay Protocol:
-
In a suitable reaction vessel, combine the assay buffer, the test compound at various concentrations, and the α-chymotrypsin solution.
-
Pre-incubate the mixture at 25°C for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the BTEE substrate solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 256 nm for BTEE) over time.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the absorbance plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study can be visualized as a systematic workflow, from the initial identification of a lead compound to the evaluation of its synthetic analogues.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of Nostopeptin B against a panel of serine proteases
A comparative analysis of Nostopeptin B's specificity against a panel of serine proteases reveals its potent and selective inhibitory action, positioning it as a valuable tool for researchers in drug discovery and proteomics. This guide provides a detailed comparison with other common serine protease inhibitors, supported by experimental data and protocols.
This compound, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, demonstrates significant and specific inhibition against elastase and chymotrypsin (B1334515), two key members of the serine protease family. In contrast, it exhibits negligible activity against other tested serine proteases, including trypsin, thrombin, and plasmin. This high degree of selectivity makes this compound a compelling candidate for applications requiring targeted protease inhibition, minimizing off-target effects.
Comparative Inhibitory Activity
To validate the specificity of this compound, its inhibitory activity was compared against two well-characterized, broad-spectrum serine protease inhibitors: Aprotinin and 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF). The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for each inhibitor against a panel of five serine proteases.
| Serine Protease | This compound (IC50) | Aprotinin (Ki) | AEBSF (IC50) |
| Elastase | 11.0 µg/mL[1] | 3.5 µM[2] | Inhibits |
| Chymotrypsin | 1.6 µg/mL[1] | 9 nM[2] | Inhibits[3][4][5][6] |
| Trypsin | >100 µg/mL (inactive)[1] | 0.06 pM[2] | < 15 µM[7] |
| Thrombin | >100 µg/mL (inactive)[1] | Inhibits[8] | Inhibits[4][5][6] |
| Plasmin | >100 µg/mL (inactive)[1] | 4.0 nM[2] | Inhibits[4][5][6] |
Note: IC50 and Ki values are dependent on assay conditions. The data presented here is for comparative purposes. A direct comparison between IC50 and Ki values should be made with caution as they represent different kinetic parameters.
The data clearly illustrates the narrow-spectrum activity of this compound, with potent inhibition of elastase and chymotrypsin. In stark contrast, Aprotinin and AEBSF exhibit broad-spectrum inhibition across the tested serine proteases. This makes this compound a superior choice for studies where the specific activities of elastase or chymotrypsin are under investigation.
Experimental Protocols
The following is a detailed methodology for a typical serine protease inhibition assay using a chromogenic substrate. This protocol can be adapted to determine the IC50 values presented in the comparison table.
Materials:
-
Serine Protease (e.g., Porcine Pancreatic Elastase, Bovine α-Chymotrypsin, Bovine Trypsin, Human Thrombin, Human Plasmin)
-
Chromogenic Substrate specific for each protease (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for Elastase, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for Chymotrypsin, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Inhibitor (this compound, Aprotinin, AEBSF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the serine proteases in assay buffer.
-
Prepare stock solutions of the chromogenic substrates in DMSO.
-
Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO. Create a serial dilution of the inhibitor stock solution to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or DMSO for the control).
-
Serine protease solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the specific chromogenic substrate to each well.
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitroanilide-based substrates) using a microplate reader.
-
Continue to take kinetic readings at regular intervals for a specified duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Workflow and Protease Panel
To further clarify the experimental process and the relationships between the components, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Panel of serine proteases used to validate this compound specificity.
References
Cross-Reactivity Analysis of Nostopeptin B with Other Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, against a panel of common proteases. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound in drug discovery and development. This compound belongs to the cyanopeptolin class of serine protease inhibitors, which are known for their diverse biological activities.[1][2][3]
Inhibitory Activity Profile of this compound
Experimental data reveals that this compound is a potent inhibitor of elastase and chymotrypsin.[2][4] In contrast, it exhibits no significant inhibitory activity against papain, trypsin, thrombin, or plasmin at concentrations up to 100 µg/mL, highlighting its selective nature.[1][2]
Quantitative Analysis of Protease Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various proteases.
| Protease | Class | This compound IC50 (µg/mL) | This compound IC50 (µM)¹ | Activity |
| Elastase | Serine Protease | 11.0[1][2] | ~11.87 | Inhibits |
| Chymotrypsin | Serine Protease | 1.6[1][2] | ~1.73 | Potently Inhibits |
| Papain | Cysteine Protease | >100[1][2] | >107.87 | Inactive |
| Trypsin | Serine Protease | >100[1][2] | >107.87 | Inactive |
| Thrombin | Serine Protease | >100[1][2] | >107.87 | Inactive |
| Plasmin | Serine Protease | >100[1][2] | >107.87 | Inactive |
¹Molar concentration calculated based on the molecular weight of this compound (C46H70N8O12), which is approximately 927.1 g/mol .
Experimental Methodologies
The determination of the inhibitory activity of this compound against the panel of proteases was conducted using a standardized in vitro enzyme inhibition assay.
General Protease Inhibition Assay Protocol
A typical serine protease inhibition assay involves the following steps:
-
Preparation of Reagents:
-
Buffer: A suitable buffer is prepared to maintain optimal pH for enzyme activity (e.g., Tris-HCl buffer).
-
Enzyme Solution: The target protease (e.g., elastase, chymotrypsin) is diluted to a working concentration in the assay buffer.
-
Substrate Solution: A chromogenic or fluorogenic substrate specific to the protease is prepared. The substrate, when cleaved by the active enzyme, releases a product that can be quantified spectrophotometrically or fluorometrically.
-
Inhibitor Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
The enzyme, inhibitor (this compound at various concentrations), and buffer are pre-incubated together in a microplate well for a defined period to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the reaction rate of a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining protease inhibition by this compound.
Signaling Pathway and Logical Relationship
The inhibitory action of this compound is directed towards specific serine proteases. The following diagram illustrates the logical relationship of its cross-reactivity.
Caption: Cross-reactivity profile of this compound with various proteases.
References
- 1. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
A Comparative Analysis of Natural vs. Synthetic Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Human neutrophil elastase (HNE), a serine protease, plays a crucial role in the degradation of extracellular matrix proteins, a key process in both physiological tissue remodeling and host defense.[1][2] However, excessive elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[3][4] Consequently, the inhibition of HNE is a significant therapeutic strategy.[2] This guide provides a detailed comparative analysis of natural and synthetic elastase inhibitors, supported by experimental data, to aid researchers in selecting appropriate candidates for their studies.
Quantitative Comparison of Inhibitor Efficacy
The potency of elastase inhibitors is a critical factor in their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of natural and synthetic inhibitors against human neutrophil elastase. It is important to note that IC50 values can vary depending on the specific assay conditions.[5][6]
| Inhibitor Name | Type | Source/Class | IC50 (HNE) |
| Natural Inhibitors | |||
| Lyngbyastatin 7 | Natural | Cyanobacterium (Symploca sp.) | 23 nM[5] |
| Symplostatin 7 (21) | Natural | Cyanobacterium (Symploca sp.) | 41 nM[3] |
| Symplostatin 9 (23) | Natural | Cyanobacterium (Symploca sp.) | 21 nM[3] |
| Amentoflavone | Natural | Thuja orientalis fruits | 1.27 µM[7] |
| Robustaflavone | Natural | Thuja orientalis fruits | 1.33 µM[7] |
| Luteolin | Natural | Flavonoid | 12.5 µM[8] |
| Quercetin | Natural | Flavonoid | 2.4 µM[8] |
| Bornyl Caffeate | Natural | Caffeic acid derivative | 1.6 µM[7] |
| Oleanolic Acid | Natural | Triterpenoid | 25.7 µM[9] |
| Synthetic Inhibitors | |||
| Sivelestat (ONO-5046) | Synthetic | Acyl-enzyme inhibitor | 44 nM[10][11] |
| Alvelestat (AZD9668) | Synthetic | Reversible, Competitive | 12 nM[10] |
| Ala-Ala-Pro-Val-CMK | Synthetic | Irreversible peptide inhibitor | - |
| MR-889 | Synthetic | Acyl-enzyme inhibitor | - |
| ONO-6818 | Synthetic | Transition-state inhibitor | - |
| AE-3763 | Synthetic | Transition-state inhibitor | - |
| N-substituted-1H-benzimidazol-2-yl]thio]acetamide derivative | Synthetic | Nonpeptide-based | 60.4 µM[9] |
Signaling Pathways Involving Elastase
Neutrophil elastase is involved in complex signaling pathways that contribute to inflammation and tissue damage. Understanding these pathways is crucial for developing targeted therapies.
Caption: Neutrophil Elastase Signaling Pathways.
This diagram illustrates how neutrophil elastase activates pro-inflammatory signaling cascades. NE can activate Toll-like receptor 4 (TLR4), leading to the production of the neutrophil chemokine CXCL8 (IL-8) via the MyD88/IRAK/TRAF-6/NF-κB pathway.[12] It can also activate the epidermal growth factor receptor (EGFR) through meprin α to further increase CXCL8 expression.[12] Additionally, NE induces the generation of reactive oxygen species (ROS), which can lead to the expression of the MUC5AC mucin gene and induce oxidative damage through the OXR1 signaling pathway.[13][14]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparison of inhibitor efficacy. Below are detailed methodologies for key experiments used in the characterization of elastase inhibitors.
Fluorometric Neutrophil Elastase Inhibitor Screening Assay
This assay is commonly used to determine the IC50 values of potential inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (inhibitors)
-
Control inhibitor (e.g., Sivelestat or SPCK)
-
96-well microplate (white or black, flat-bottom)
-
Fluorometric microplate reader (Ex/Em = ~400/505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HNE enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the test compounds and the control inhibitor in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 25 µL of the diluted test compounds or control inhibitor. For the enzyme control well, add 25 µL of assay buffer.
-
Add 50 µL of the diluted HNE solution to each well, except for the background control wells.
-
Mix gently and incubate the plate for 5 minutes at 37°C, protected from light.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C, with readings taken every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing novel elastase inhibitors.
Caption: Elastase Inhibitor Screening Workflow.
Comparative Discussion
Natural Inhibitors:
Natural products represent a rich source of diverse chemical scaffolds for elastase inhibition.[2][15] Many natural inhibitors, such as flavonoids and polyphenols, are readily available and may offer a better safety profile with fewer side effects compared to some synthetic compounds.[15][16] For instance, compounds isolated from cyanobacteria, like Lyngbyastatin 7 and certain Symplostatins, have demonstrated potent inhibition in the nanomolar range.[3][5] However, the potency of many natural inhibitors, particularly flavonoids, is often in the micromolar range.[8] A significant challenge with natural inhibitors can be their complex structures, which may pose difficulties for synthesis and optimization.[2] Furthermore, natural extracts often contain a mixture of compounds, requiring extensive purification to identify the active molecule.
Synthetic Inhibitors:
Synthetic inhibitors offer the advantage of being designed for high potency and selectivity.[11] Compounds like Sivelestat and Alvelestat exhibit low nanomolar IC50 values and have been developed through targeted medicinal chemistry efforts.[10] The ability to systematically modify synthetic scaffolds allows for the optimization of pharmacokinetic and pharmacodynamic properties, a crucial aspect of drug development.[11] Synthetic inhibitors can be categorized into different classes based on their mechanism of action, including irreversible, reversible competitive, and transition-state analogs.[1][11] While highly potent, some synthetic inhibitors may have off-target effects or less favorable safety profiles that need to be carefully evaluated.[3] For example, while Sivelestat is a selective HNE inhibitor, it has shown insufficient therapeutic efficacy in some clinical trials for severe lung injury and carries risks of organ toxicity.[3][4]
Both natural and synthetic elastase inhibitors offer promising avenues for the development of novel therapeutics for inflammatory diseases. Natural products provide a diverse array of chemical starting points, with some exhibiting high potency. Synthetic inhibitors, on the other hand, can be rationally designed for high potency and selectivity. The choice between natural and synthetic inhibitors will depend on the specific research or therapeutic goal. For initial screening and discovery of novel scaffolds, natural product libraries are invaluable. For the development of highly potent and specific clinical candidates, a focused synthetic approach is often necessary. Future research will likely focus on leveraging the structural diversity of natural products to inform the design of novel, highly effective, and safe synthetic elastase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural compounds as inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview [mdpi.com]
- 6. Elastase inhibition assay with peptide substrates - an example for the limited comparability of in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. OXR1 signaling pathway as a possible mechanism of elastase-induced oxidative damage in pulmonary cells: the protective role of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nostopeptin B and Other Cyanopeptolin Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Nostopeptin B with other notable cyanopeptolin inhibitors. Cyanopeptolins, a class of cyclic depsipeptides produced by cyanobacteria, are potent inhibitors of serine proteases and are of significant interest in drug discovery and biomedical research. This document summarizes their inhibitory activities, delves into the experimental methodologies used for their characterization, and visualizes key experimental workflows.
Introduction to Cyanopeptolin Inhibitors
Cyanopeptolins are a structurally diverse family of non-ribosomal peptides characterized by a conserved 3-amino-6-hydroxy-2-piperidone (Ahp) moiety within a cyclic core.[1][2] Their potent and often selective inhibition of serine proteases, such as trypsin, chymotrypsin (B1334515), and elastase, has positioned them as promising lead compounds for therapeutic development.[3][4] The specificity of these inhibitors is largely determined by the amino acid residue at position 2, adjacent to the Ahp unit.[1] For instance, a basic amino acid like arginine typically confers trypsin inhibition, while a hydrophobic residue often leads to chymotrypsin or elastase inhibition.[1]
Nostopeptins, a subgroup of cyanopeptolins isolated from the cyanobacterium Nostoc minutum, are distinguished by the presence of a 3-hydroxy-4-methylproline (Hmp) residue instead of the more common threonine at position 1.[5][6] this compound, in particular, has demonstrated significant inhibitory activity against elastase and chymotrypsin.[6]
Comparative Inhibitory Activity
The inhibitory potency of this compound and other selected cyanopeptolin inhibitors against key serine proteases is summarized in the table below. The data, presented as IC50 values, has been compiled from various experimental studies to provide a clear, quantitative comparison.
| Inhibitor | Target Protease | IC50 (µM) | Source Organism | Reference(s) |
| This compound | Elastase | 11.86 | Nostoc minutum | [6] |
| Chymotrypsin | 1.73 | Nostoc minutum | [6] | |
| Nostopeptin A | Elastase | 1.36 | Nostoc minutum | |
| Chymotrypsin | 1.46 | Nostoc minutum | ||
| Cyanopeptolin 954 | Chymotrypsin | 0.045 | Microcystis aeruginosa | [2] |
| Cyanopeptolin 1020 | Trypsin | 0.00067 | Microcystis sp. | [4] |
| Micropeptin T-20 | Chymotrypsin | 0.0025 | Microcystis sp. | [2] |
| Lyngbyastatin 4 | Elastase | ~0.1 | Lyngbya confervoides | [3] |
| Chymotrypsin | ~0.1 | Lyngbya confervoides | [3] | |
| Symplocamide A | Chymotrypsin | 0.38 | Symploca sp. | [1] |
| Trypsin | 80.2 | Symploca sp. | [1] | |
| CP962 (Arg at pos. 2) | Trypsin | 0.24 - 0.26 | Nostoc edaphicum | [1] |
| Chymotrypsin | 3.1 - 3.8 | Nostoc edaphicum | [1] | |
| CP985 (Tyr at pos. 2) | Chymotrypsin | 0.26 | Nostoc edaphicum | [1] |
Note: The IC50 value for this compound was converted from 11.0 µg/mL for elastase and 1.6 µg/mL for chymotrypsin using a molecular weight of 927.11 g/mol .[6][7]
Mechanism of Action and Structure-Activity Relationship
The primary mechanism of action for cyanopeptolin inhibitors is the competitive inhibition of serine proteases. The cyclic structure of these peptides, constrained by the Ahp moiety, presents a conformation that fits into the active site of the target protease.
The amino acid at position 2 plays a crucial role in determining the inhibitor's specificity:[1]
-
Basic residues (e.g., Arginine): Lead to potent inhibition of trypsin.
-
Hydrophobic residues (e.g., Tyrosine, Phenylalanine, Leucine): Result in strong inhibition of chymotrypsin and elastase.
This compound, with Leucine at position 2, aligns with this principle, exhibiting potent inhibition of elastase and chymotrypsin while being inactive against trypsin.[6] Other structural features, such as modifications to the amino acids in the cyclic core or the side chain, can also influence the inhibitory potency and selectivity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of cyanopeptolin inhibitors.
Serine Protease Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.
Materials:
-
Serine protease (e.g., elastase, chymotrypsin, trypsin)
-
Chromogenic substrate specific to the protease (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the serine protease in the assay buffer to the desired working concentration.
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO or the assay buffer) to the desired stock concentration.
-
Prepare a serial dilution of the inhibitor compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow for binding.
-
-
Initiate Reaction:
-
Add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) using a microplate reader.
-
Continue to take readings at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Diagram of the Experimental Workflow for Serine Protease Inhibition Assay
Signaling Pathways and Logical Relationships
The primary mechanism of cyanopeptolin inhibitors like this compound involves direct, competitive binding to the active site of serine proteases. This direct inhibition disrupts the normal catalytic function of the enzyme. While these inhibitors can have downstream cellular effects due to the inhibition of key proteases involved in various physiological processes, they do not typically act by modulating complex intracellular signaling cascades.
Diagram of the Inhibitory Mechanism
Conclusion
This compound is a potent inhibitor of elastase and chymotrypsin, consistent with the structure-activity relationships established for the broader cyanopeptolin family. While it demonstrates significant potency, other cyanopeptolins, such as Cyanopeptolin 954 and Micropeptin T-20 for chymotrypsin, and Cyanopeptolin 1020 for trypsin, exhibit even greater inhibitory activity, often in the nanomolar to picomolar range. The structural diversity within the cyanopeptolin class offers a rich landscape for the discovery and development of highly selective and potent serine protease inhibitors for various therapeutic applications. Further research into the synthesis of this compound analogues could lead to the development of novel drug candidates with improved efficacy and specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. datapdf.com [datapdf.com]
- 7. web.uwm.edu [web.uwm.edu]
The Untapped Potential of Nostopeptin B in Inflammatory Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, has been identified as a potent inhibitor of the serine proteases elastase and chymotrypsin (B1334515) in vitro. While direct in vivo studies on the efficacy of this compound in animal models of inflammatory diseases are not yet available in published literature, its mechanism of action targets key enzymatic drivers of inflammation. This guide provides a comparative framework to evaluate the potential of this compound by examining the in vivo efficacy of other protease inhibitors in relevant animal models. By understanding the therapeutic impact of targeting elastase and chymotrypsin, researchers can better envision the prospective applications and design future preclinical studies for this compound.
The Role of Elastase and Chymotrypsin in Inflammation
Neutrophil elastase and chymotrypsin are serine proteases that play a significant role in the inflammatory cascade. In inflammatory conditions, neutrophils are recruited to the site of injury or infection, where they release a variety of mediators, including elastase. This enzyme can degrade components of the extracellular matrix, such as elastin, leading to tissue damage.[1][2] Elevated elastase activity is implicated in the pathophysiology of various inflammatory diseases, including acute lung injury, rheumatoid arthritis, and inflammatory bowel disease.[3][4] Chymotrypsin, another protease, is also involved in inflammatory processes, and its inhibition has been explored as a therapeutic strategy.[5][6]
Proposed Anti-Inflammatory Signaling Pathway of this compound
Based on its known inhibitory activity against elastase, the putative anti-inflammatory mechanism of this compound would involve the attenuation of downstream inflammatory signaling initiated by this protease. The following diagram illustrates this proposed pathway.
Caption: Proposed anti-inflammatory pathway of this compound via elastase inhibition.
Comparative Efficacy of Elastase Inhibitors in Animal Models
To contextualize the potential of this compound, this section presents data from in vivo studies of other elastase inhibitors.
Sivelestat
Sivelestat is a selective neutrophil elastase inhibitor that has been evaluated in various animal models of inflammation.[1][2]
| Animal Model | Induction Method | Sivelestat Dosage | Key Efficacy Markers | Results |
| Rat Acute Lung Injury | Lipopolysaccharide (LPS) intratracheal instillation | 10 or 30 mg/kg intraperitoneally | Lung Wet/Dry Ratio, Serum TNF-α, IL-6 | Significant reduction in lung edema and inflammatory cytokines.[1] |
| Rat Sepsis-induced Kidney Injury | Cecal Ligation and Puncture (CLP) | Not specified | Serum TNF-α, IL-1β | Significant decrease in serum levels of TNF-α and IL-1β.[7] |
| Mouse Acute Lung Injury | Intratracheal human recombinant NE | 1.9 mg/kg (ED50), oral | Hemoglobin concentration in BALF, Neutrophil counts | Attenuated lung damage and inflammation.[8] |
Elafin
Elafin is an endogenous serine protease inhibitor with activity against neutrophil elastase and proteinase-3.[3][9]
| Animal Model | Induction Method | Elafin Administration | Key Efficacy Markers | Results |
| Mouse Colitis | Trinitrobenzene sulfonic acid (TNBS) or Dextran sodium sulphate (DSS) | Transgenic expression or adenoviral delivery | Colonic inflammation parameters | Protected against the development of colitis and significantly inhibited inflammatory parameters.[9] |
| Mouse Acute Lung Inflammation | Lipopolysaccharide (LPS) | Intraperitoneal injection | Inflammatory cell infiltration, MCP-1 levels | Reduced inflammatory cell infiltration, particularly neutrophils, and decreased MCP-1 levels.[10] |
Dexamethasone (B1670325) (Positive Control)
Dexamethasone is a potent synthetic glucocorticoid widely used as a positive control in anti-inflammatory studies.[11][12]
| Animal Model | Induction Method | Dexamethasone Dosage | Key Efficacy Markers | Results |
| Dog Tissue Cage Inflammation | Intracaveal 2% carrageenan | 0.25 mg/animal orally | Exudate volume, Exudate PGE2 concentration | Statistically significant reduction in exudate volume and PGE2 concentration.[11] |
| Rat Collagen-Induced Arthritis | Collagen immunization | Not specified | Paw edema | Suppressive effects on paw edema.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for inducing inflammatory diseases in animal models where elastase inhibitors are relevant.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate anti-inflammatory therapeutics.[14]
-
Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are commonly used.
-
Induction Agent: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml in paraffin (B1166041) oil or incomplete Freund's adjuvant).
-
Procedure: A single subcutaneous injection of 0.1 mL of the CFA emulsion is administered into the plantar surface of the rat's hind paw or at the base of the tail.[15][16]
-
Disease Assessment:
-
Clinical Scoring: The severity of arthritis is assessed visually, typically on a scale of 0-4 for each paw, based on erythema, swelling, and joint deformity.
-
Paw Volume/Thickness: Paw volume is measured using a plethysmometer, or paw thickness is measured with calipers at regular intervals.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
-
Therapeutic Intervention: Test compounds (like this compound) would be administered daily, starting from the day of or a few days after CFA injection. A positive control group would receive a standard anti-inflammatory drug, such as dexamethasone.
Elastase-Induced Emphysema in Mice
This model is used to study the role of proteases in the development of emphysema, a major component of Chronic Obstructive Pulmonary Disease (COPD).
-
Animals: C57BL/6 or BALB/c mice are frequently used strains.[17]
-
Induction Agent: Porcine pancreatic elastase (PPE) dissolved in sterile saline.
-
Procedure: Mice are anesthetized, and a single intranasal or intratracheal instillation of PPE (e.g., 1.5-9 units in 50 µL of saline) is administered.[17][18] Some protocols may combine PPE instillation with exposure to cigarette smoke to more closely mimic human disease.[18]
-
Disease Assessment:
-
Lung Histology: After a period of 2-4 weeks, lungs are harvested, fixed, and sectioned. The mean linear intercept (Lm) is measured to quantify airspace enlargement, a hallmark of emphysema.[18]
-
Lung Function: Respiratory mechanics, such as lung elastance, can be measured in anesthetized, tracheostomized mice.[19]
-
Inflammatory Markers: Bronchoalveolar lavage fluid (BALF) can be collected to analyze inflammatory cell counts and cytokine levels.
-
-
Therapeutic Intervention: The test compound can be administered prophylactically (before PPE instillation) or therapeutically (after disease establishment) via routes such as intraperitoneal injection or oral gavage.
Experimental Workflow for Efficacy Testing
The following diagram outlines a general workflow for evaluating the in vivo efficacy of a novel anti-inflammatory compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic potential of human elafin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential of neutrophil elastase inhibitors as anti-inflammatory therapies | Semantic Scholar [semanticscholar.org]
- 5. Anti-inflammatory effect of chymotrypsin to autoimmune response against CNS is dose-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. The neutrophil elastase inhibitor, sivelestat, attenuates sepsis-related kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Modifying the protease, antiprotease pattern by elafin overexpression protects mice from colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A functional variant of elafin with improved anti-inflammatory activity for pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of dexamethasone tablets orally administered in dogs determined by the tissue chamber model - MedCrave online [medcraveonline.com]
- 12. drugs.com [drugs.com]
- 13. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. FCA-induced rat model of rheumatoid arthritis and tissue preparation [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Experimental progressive emphysema in BALB/cJ mice as a model for chronic alveolar destruction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A murine model of elastase- and cigarette smoke-induced emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
Unraveling Proteasome Inhibition: A Comparative Guide to Nostopeptins and Clinically Relevant Inhibitors
A critical analysis of current research indicates that Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, is not a confirmed irreversible inhibitor of the 20S proteasome. Scientific literature primarily identifies this compound as an inhibitor of serine proteases such as elastase and chymotrypsin. However, other peptides from the Nostoc genus, specifically linear nostocyclopeptides bearing a C-terminal aldehyde, do exhibit inhibitory activity against the 20S proteasome's chymotrypsin-like (CT-L) activity. This guide will clarify the mechanism of these related compounds and compare them to well-established irreversible proteasome inhibitors used in clinical and research settings.
This comparison guide serves to delineate the mechanisms of proteasome inhibition, focusing on the reversible covalent inhibition characteristic of peptide aldehydes, like those found in Nostoc species, and contrasting it with the irreversible covalent mechanisms of clinically significant drugs such as Carfilzomib and the natural product Salinosporamide A. Understanding these distinct mechanisms is paramount for researchers and drug development professionals in the design of next-generation therapeutics targeting the proteasome.
Mechanism of Action: Reversible vs. Irreversible Inhibition
The 20S proteasome is a multi-catalytic enzyme complex essential for protein degradation in eukaryotic cells. Its active sites, particularly the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) sites, rely on an N-terminal threonine (Thr1) residue for their catalytic function. Inhibition of these sites is a key strategy in cancer therapy.
Linear Nostocyclopeptides (Peptide Aldehydes): A Reversible Covalent Mechanism
Linear nostocyclopeptides that inhibit the proteasome, such as Ncp-A2-L and Ncp-E2-L, possess a C-terminal aldehyde group.[1][2] This aldehyde acts as an electrophilic "warhead" that is attacked by the hydroxyl group of the active site Thr1. This reaction forms a hemiacetal adduct, a type of covalent bond.[3][4] However, this bond is transient and can readily reverse, releasing the inhibitor and restoring the enzyme's activity. This classifies peptide aldehydes as reversible covalent inhibitors.
Carfilzomib and Salinosporamide A: Irreversible Covalent Inhibition
In contrast, inhibitors like the epoxyketone Carfilzomib and the β-lactone Salinosporamide A achieve irreversible inhibition through the formation of highly stable covalent bonds that do not readily reverse.
-
Carfilzomib (Epoxyketone): The epoxyketone warhead of Carfilzomib is attacked by the Thr1 hydroxyl group, leading to the formation of a stable morpholino adduct.[5] This structure is not susceptible to hydrolysis, thus permanently inactivating the enzyme.
-
Salinosporamide A (β-Lactone): The strained β-lactone ring of Salinosporamide A is highly reactive. The Thr1 hydroxyl attacks the carbonyl carbon of the lactone, causing the ring to open and form a stable ester bond, leading to irreversible acylation of the active site.[6]
Comparative Performance Data
The following table summarizes the inhibitory activity of linear nostocyclopeptides and compares them with key reversible and irreversible proteasome inhibitors.
| Inhibitor | Class | Target Site(s) | IC50 / Ki | Inhibition Type | Reference |
| Ncp-A2-L | Peptide Aldehyde | Chymotrypsin-like (β5) | IC50: ~50 µM | Reversible Covalent | [1] |
| Ncp-E2-L | Peptide Aldehyde | Chymotrypsin-like (β5) | IC50: ~50 µM | Reversible Covalent | [1] |
| MG-132 | Peptide Aldehyde | Chymotrypsin-like (β5) > β1, β2 | Ki: 4 nM | Reversible Covalent | [7] |
| Bortezomib | Peptide Boronate | Chymotrypsin-like (β5) > β1 | Ki: 0.6 nM | Reversible Covalent (Slow) | [8] |
| Carfilzomib | Peptide Epoxyketone | Chymotrypsin-like (β5) | IC50: <5 nM | Irreversible Covalent | [5][8] |
| Salinosporamide A | β-lactone | β5, β2, β1 | IC50: ~1.3 nM (β5) | Irreversible Covalent | [5][6] |
Experimental Protocols for Confirming Irreversible Inhibition
Distinguishing between reversible and irreversible inhibition is crucial. The following experimental workflows are standard methods used to confirm the nature of enzyme inhibition.
Washout/Dialysis Experiment
This method physically removes the unbound inhibitor from the enzyme-inhibitor mixture. If the enzyme activity is restored after removal of the excess inhibitor, the inhibition is reversible. If the activity remains suppressed, the inhibition is irreversible.
Methodology:
-
Incubation: Incubate the 20S proteasome with a high concentration of the inhibitor (e.g., Nostopeptin) for a set period (e.g., 60 minutes) to allow for binding. A control sample with vehicle (e.g., DMSO) is run in parallel.
-
Inhibitor Removal: The mixture is subjected to dialysis against a large volume of buffer for an extended period (e.g., 24 hours with multiple buffer changes) or rapid dilution (e.g., 100-fold) into a reaction buffer. This reduces the concentration of the free inhibitor to negligible levels.
-
Activity Measurement: The activity of the dialyzed or diluted enzyme is measured using a fluorogenic peptide substrate specific for the proteasome's active sites (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Analysis: Compare the activity of the inhibitor-treated enzyme to the vehicle-treated control. Significant recovery of activity indicates reversible inhibition, while a lack of recovery points to irreversible inhibition.
Mass Spectrometry Analysis of Covalent Adducts
Mass spectrometry (MS) provides direct evidence of covalent bond formation by identifying the mass shift in the enzyme or its fragments corresponding to the addition of the inhibitor.
Methodology:
-
Incubation: Incubate the 20S proteasome with the inhibitor.
-
Denaturation and Digestion: Denature the proteasome-inhibitor complex and digest it into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data for peptides that have a mass modification equal to the molecular weight of the inhibitor. Identification of such a peptide confirms the formation of a covalent adduct. The fragmentation pattern in the MS/MS spectrum can pinpoint the exact amino acid residue (e.g., the N-terminal Thr1) to which the inhibitor is bound.
Conclusion
While this compound itself has not been identified as an irreversible proteasome inhibitor, related linear nostocyclopeptides from the same genus act as reversible covalent inhibitors of the 20S proteasome's chymotrypsin-like site. Their mechanism, involving the formation of a transient hemiacetal, stands in clear contrast to the robust, stable covalent adducts formed by clinically-approved irreversible inhibitors like Carfilzomib. The experimental protocols outlined provide a clear framework for confirming the nature of enzyme inhibition, a critical step in the evaluation and development of novel therapeutic agents targeting the proteasome.
References
- 1. Nostocyclopeptides as New Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nostocyclopeptides as New Inhibitors of 20S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Natural Agents as Novel Potential Source of Proteasome Inhibitors with Anti-Tumor Activity: Focus on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Nostopeptin B in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the off-target effects of Nostopeptin B, a natural cyclic depsipeptide, against Sivelestat, a synthetic neutrophil elastase inhibitor. A comprehensive understanding of a compound's selectivity is crucial for its development as a therapeutic agent or a research tool. This guide summarizes the available experimental data on the on-target and off-target activities of both compounds, details relevant experimental methodologies, and provides visual representations of key concepts to aid in the assessment of their biological profiles.
On-Target and Off-Target Activity Profile
The following tables summarize the known inhibitory activities of this compound and Sivelestat against their primary targets and a selection of other enzymes. It is important to note that the off-target profiling for this compound is not as extensive as for the clinically used drug Sivelestat.
Table 1: On-Target Potency of this compound and Sivelestat
| Compound | Target Enzyme | IC50 |
| This compound | Elastase | 11.0 µg/mL[1] |
| Chymotrypsin (B1334515) | 1.6 µg/mL[1] | |
| Sivelestat | Human Neutrophil Elastase | 44 nM[2][3] |
Table 2: Off-Target Selectivity Profile
| Compound | Off-Target Enzyme | Activity | Concentration Tested |
| This compound | Papain | Inactive | 100 µg/mL[1] |
| Trypsin | Inactive | 100 µg/mL[1] | |
| Thrombin | Inactive | 100 µg/mL[1] | |
| Plasmin | Inactive | 100 µg/mL[1] | |
| Sivelestat | Trypsin | No Inhibition | 100 µM[2] |
| Thrombin | No Inhibition | 100 µM[2] | |
| Plasmin | No Inhibition | 100 µM[2] | |
| Plasma Kallikrein | No Inhibition | 100 µM[2] | |
| Pancreas Kallikrein | No Inhibition | 100 µM[2] | |
| Chymotrypsin | No Inhibition | 100 µM[2] | |
| Cathepsin G | No Inhibition | 100 µM[2] |
Table 3: Cytotoxicity Profile
| Compound | Cell Line | Effect | IC50 / Concentration |
| Cyanopeptolins (class of this compound) | HeLa (Human cervical cancer) | Cytotoxic | Not specified for this compound[4] |
| Sivelestat | TMK-1 (Gastric carcinoma) | Growth suppression | Significant at 100 µg/mL[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of on-target and off-target effects.
In Vitro Protease Inhibition Assay
This assay is fundamental for determining the inhibitory potency of a compound against a specific protease.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target protease.
General Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound or Sivelestat) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the target protease (e.g., elastase, chymotrypsin) in an appropriate assay buffer.
-
Prepare a solution of a specific chromogenic or fluorogenic substrate for the target protease.
-
-
Assay Performance:
-
In a 96-well plate, add the assay buffer, the protease solution, and varying concentrations of the test compound.
-
Incubate the plate for a defined period to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity of a compound.
Objective: To determine the cytotoxic effect of a compound on a cell line.
General Procedure:
-
Cell Culture:
-
Culture the desired cell line (e.g., HeLa, TMK-1) in appropriate growth medium until they reach a suitable confluency.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to globally profile the functional state of enzymes in complex biological samples. It can be used to identify the targets and off-targets of a compound.
Objective: To identify the protein targets of a compound in a proteome-wide manner.
General Procedure:
-
Probe Design: An activity-based probe (ABP) consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore).
-
Labeling:
-
Treat a complex proteome (e.g., cell lysate or intact cells) with the ABP. The ABP will selectively label active enzymes.
-
In a competitive profiling experiment, the proteome is pre-incubated with the test compound before adding the ABP. If the compound binds to a target enzyme, it will block the binding of the ABP.
-
-
Detection and Identification:
-
If a fluorescent tag is used, the labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning.
-
If a biotin tag is used, the labeled proteins are enriched using streptavidin beads.
-
The enriched proteins are then digested, and the resulting peptides are identified by mass spectrometry.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Objective: To confirm the binding of a compound to its target protein in intact cells.
General Procedure:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heat Challenge: Heat aliquots of the treated cells to a range of different temperatures. The binding of a ligand generally increases the thermal stability of its target protein.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis:
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation of off-target effects.
Conclusion
This guide provides a comparative overview of the on-target and potential off-target effects of this compound and Sivelestat based on currently available data. This compound demonstrates potent inhibition of elastase and chymotrypsin with initial data suggesting selectivity against some other proteases. Sivelestat is a highly selective inhibitor of neutrophil elastase with a well-documented clinical safety profile.
A significant data gap exists for the comprehensive off-target profiling of this compound. To fully assess its potential as a therapeutic or research tool, further studies employing techniques such as broad-panel enzymatic screening, activity-based protein profiling, and cellular thermal shift assays are highly recommended. Such data would provide a more complete understanding of its selectivity and potential for off-target effects, enabling a more robust comparison with established inhibitors like Sivelestat and informing its future development and application.
References
- 1. datapdf.com [datapdf.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. jddtonline.info [jddtonline.info]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 17. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 18. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. news-medical.net [news-medical.net]
Safety Operating Guide
Navigating the Safe Disposal of Nostopeptin B: A Procedural Guide
Core Principles of Nostopeptin B Disposal
The disposal of this compound, a cyclic peptide, should be approached with the understanding that it is a bioactive compound. Therefore, all waste generated, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. General laboratory waste disposal guidelines emphasize the importance of waste segregation to prevent accidental chemical reactions and to ensure proper treatment.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, detailed quantitative data regarding its ecotoxicity, LD50, or specific concentration limits for disposal are not available. The following table summarizes general information relevant to its handling and disposal.
| Property | Data / Recommendation |
| Waste Category | Hazardous Chemical Waste / Biohazardous Waste (if used in biological systems) |
| Container Type | Clearly labeled, sealed, and chemically resistant containers (e.g., high-density polyethylene (B3416737) or glass for liquids; puncture-resistant containers for sharps)[1][2][3][4]. |
| Labeling Requirements | All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the concentration (if in solution), relevant hazard pictograms (if known), and the date of accumulation[1][2][5][6]. |
| Storage | Store waste in a designated, well-ventilated, and secure area away from incompatible materials. Follow storage guidelines for peptides, which are often stored at low temperatures (-20°C or below) in a desiccated environment to prevent degradation[7][8]. Waste should be stored in a manner that prevents accidental release. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the detailed methodologies for the proper disposal of this compound in various forms.
1. Disposal of Pure (Unused) this compound:
-
Step 1: Assess Hazards. Although specific hazard data is unavailable, treat this compound with caution. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Step 2: Package for Disposal. Place the original container with the unused this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Step 3: Label the Container. The outer container must be labeled as "Hazardous Waste: this compound (Pure)".
-
Step 4: Arrange for Pickup. Follow your institution's procedures for the collection of hazardous chemical waste by a certified waste disposal vendor.
2. Disposal of this compound Solutions:
-
Step 1: Segregate Waste Streams. Do not mix this compound solutions with other chemical waste streams unless their compatibility is known[1]. Halogenated and non-halogenated solvent waste should generally be kept separate.
-
Step 2: Collect in Appropriate Containers. Use a designated, leak-proof, and chemically compatible waste container with a secure lid[1][3]. Do not overfill the container; it should be no more than 90% full.
-
Step 3: Label the Waste Container. Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent system and concentration, and any known hazard information.
-
Step 4: Store and Dispose. Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department or a licensed waste contractor.
3. Disposal of Contaminated Labware and Materials:
-
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips):
-
Step 1: Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed plastic bag or container[4].
-
Step 2: Label the container as "Hazardous Waste: this compound Contaminated Debris."
-
Step 3: Dispose of this container according to your institution's chemical waste procedures.
-
-
Sharps Waste (e.g., needles, syringes, contaminated glassware):
-
Step 1: Place all contaminated sharps into a designated, puncture-resistant sharps container[2][3][6].
-
Step 2: Label the sharps container as "Hazardous Waste: Sharps Contaminated with this compound."
-
Step 3: Once the container is full, seal it and arrange for its disposal through the appropriate hazardous waste stream.
-
-
Empty Containers:
-
Step 1: If possible and safe, triple-rinse the empty container with a suitable solvent[1].
-
Step 2: Collect the rinsate as hazardous chemical waste and dispose of it with the this compound solutions.
-
Step 3: After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic[1]. If the container cannot be safely rinsed, it should be disposed of as hazardous waste[1].
-
4. Decontamination of Work Surfaces:
-
Step 1: Prepare a decontamination solution appropriate for inactivating peptides, if known. In the absence of specific information, a general-purpose lab detergent followed by a solvent rinse (e.g., 70% ethanol) can be used.
-
Step 2: Wipe the contaminated surface thoroughly.
-
Step 3: All materials used for decontamination (e.g., paper towels) should be disposed of as solid hazardous waste contaminated with this compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 3. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. bachem.com [bachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistics for Handling Nostopeptin B
For researchers, scientists, and drug development professionals, the safe and effective handling of potent bioactive compounds like Nostopeptin B is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans to ensure a secure laboratory environment and support the integrity of your research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C46H70N8O12 | [1] |
| Molecular Weight | 927.11 g/mol | PubChem |
| Monoisotopic Mass | 926.5113 Da | [1] |
| IUPAC Name | (4S)-4-acetamido-5-[(14S,17S,20R)-14,20-bis[(2S)-butan-2-yl]-22-hydroxy-17-[(4-hydroxyphenyl)methyl]-10,18-dimethyl-4-(2-methylpropyl)-3,6,13,16,19,25-hexaoxo-12-oxa-2,5,8,15,18,21-hexazatricyclo[19.3.1.07,11]pentacosan-8-yl]-5-oxopentanamide | [1] |
| CAS Number | 185980-89-6 | [2] |
| Biological Activity | Inhibitor of elastase and chymotrypsin | [2] |
| IC50 for Elastase | 1.2 µM | [3][4] |
Personal Protective Equipment (PPE) and Handling Protocols
Adherence to strict PPE and handling protocols is critical to minimize the risk of exposure.
Required Personal Protective Equipment
| Activity | Required PPE |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields |
| In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses |
Step-by-Step Handling Procedures
-
Preparation: Before handling this compound, ensure you have read and understood these protocols. Work should be conducted in a designated area, such as a chemical fume hood, especially when handling the solid form to prevent inhalation of any airborne powder.
-
Donning PPE: Put on a lab coat, followed by safety goggles and a respirator (if handling powder). Finally, don two pairs of nitrile gloves, ensuring the outer glove cuff is over the sleeve of the lab coat.
-
Handling Solid this compound:
-
Carefully open the container inside a chemical fume hood.
-
Use a chemical spatula to weigh the desired amount on analytical paper.
-
Avoid creating dust. If any powder becomes airborne, cease work and allow the fume hood to clear it.
-
Close the container tightly after use.
-
-
Preparing Solutions:
-
Dissolve the weighed this compound in a suitable solvent (e.g., DMSO) within the chemical fume hood.
-
Use a vortex mixer to ensure the compound is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
-
Storage:
-
Store solid this compound at -20°C.
-
Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Dispose of gloves and any other disposable PPE in the appropriate hazardous waste container. Wash your hands thoroughly after completing your work.
Experimental Protocol: Elastase Inhibition Assay
This protocol outlines a typical procedure for assessing the inhibitory effect of this compound on elastase activity.
Materials:
-
This compound
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or a fluorogenic substrate like N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of PPE in Tris-HCl buffer.
-
Prepare a working solution of the substrate in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Varying concentrations of this compound solution (or DMSO for control)
-
PPE solution
-
-
Include a blank control with buffer and substrate only.
-
Include a positive control with a known elastase inhibitor.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow this compound to bind to the elastase.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the microplate in a reader and measure the absorbance (at 405 nm for SANA) or fluorescence at appropriate intervals for 15-30 minutes.
-
Data Analysis: Calculate the percentage of elastase inhibition for each concentration of this compound and determine the IC50 value.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: All solid waste contaminated with this compound, including pipette tips, microcentrifuge tubes, and gloves, must be disposed of in a designated hazardous chemical waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and media from cell cultures, must be collected in a clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Decontamination: Any surfaces or non-disposable equipment that comes into contact with this compound should be decontaminated with a suitable laboratory disinfectant, followed by a thorough rinse with water.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EH&S) department for pickup and disposal procedures.
Visualizing the Mechanism of Action
Elastase Inhibition by this compound
This compound functions as a competitive inhibitor of the serine protease elastase. It binds to the active site of the enzyme, preventing the natural substrate, elastin, from binding and being cleaved. This inhibition helps to prevent the degradation of the extracellular matrix.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
